Tecastemizole
描述
Structure
3D Structure
属性
CAS 编号 |
75970-99-9 |
|---|---|
分子式 |
C19H21FN4 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine |
InChI |
InChI=1S/C19H21FN4/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16/h1-8,16,21H,9-13H2,(H,22,23) |
InChI 键 |
SFOVDSLXFUGAIV-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
外观 |
Solid powder |
其他CAS编号 |
75970-99-9 75970-64-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
75970-64-8 (Hydrobromide) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-((4-flurophenyl)methyl)-N-4-piperidinyl-1H-benzimidazol-2-amine norastemizole norastemizole hydrobromide tecastemizole |
产品来源 |
United States |
Foundational & Exploratory
Tecastemizole: A Technical Guide to its Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Tecastemizole, also known as norastemizole, is the major active metabolite of the second-generation antihistamine, astemizole.[1][2] It is a potent and highly selective histamine H1 receptor antagonist characterized by a dual mechanism of action.[3][4] Its primary therapeutic effect stems from the competitive blockade of H1 receptors, effectively mitigating acute allergic responses.[4] Additionally, emerging evidence reveals a secondary, H1 receptor-independent anti-inflammatory pathway, through which this compound modulates the expression of key endothelial adhesion molecules, suggesting its potential utility in managing late-phase allergic inflammation. This document provides an in-depth technical overview of this compound's mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: H1 Receptor Antagonism
This compound's principal mechanism involves its function as a potent and selective inverse agonist/antagonist of the histamine H1 receptor. Histamine, a key mediator in Type I hypersensitivity reactions, binds to H1 receptors on various cell types, including smooth muscle and endothelial cells. This interaction activates Gq/11 proteins, subsequently stimulating Phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to physiological effects such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as the classic symptoms of allergy.
This compound competitively binds to the H1 receptor, preventing histamine from binding and thereby blocking this signaling cascade. Preclinical studies have demonstrated its high affinity for the H1 receptor, with an IC50 value of 4.1 nM for inhibiting the binding of [3H]-pyrilamine to guinea pig cerebellum membranes. It is reported to be 13- to 16-fold more potent as an H1 antagonist than its parent compound, astemizole.
H1 Receptor-Independent Anti-inflammatory Mechanism
Beyond its primary antihistaminic activity, this compound exhibits significant anti-inflammatory properties that are independent of H1 receptor blockade. This secondary mechanism is particularly relevant to the late-phase allergic response, which is characterized by the infiltration of inflammatory cells.
This compound has been shown to inhibit the cytokine-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells. These adhesion molecules are critical for the recruitment and transmigration of leukocytes, such as eosinophils and other mononuclear cells, from the bloodstream into inflamed tissues. By downregulating ICAM-1 and VCAM-1 expression, this compound effectively reduces the adhesion of these inflammatory cells to the endothelium, thereby suppressing the cellular component of the allergic inflammatory cascade.
Quantitative Data Summary
The following tables summarize the known quantitative pharmacological and pharmacokinetic parameters of this compound (norastemizole).
Table 1: Pharmacodynamic Properties
| Parameter | Species/Tissue | Value | Reference |
| H1 Receptor Binding Affinity (IC50) | Guinea Pig Cerebellum | 4.1 nM | |
| Histamine-induced Contraction (IC50) | Guinea Pig Ileum | 0.84 nM | |
| Histamine-induced Contraction (IC50) | Guinea Pig Trachea | ~30 nM | |
| Carbachol-induced Contraction (IC50) | Guinea Pig Trachea | >10,000 nM |
Table 2: Pharmacokinetic Properties
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 18% | |
| Terminal Elimination Half-life (t½) | Rat | 17.7 hours |
Experimental Protocols
The dual mechanisms of this compound have been elucidated through several key preclinical models. Detailed methodologies are provided below.
Murine Model of Allergic Lung Inflammation
This model is used to evaluate the effect of this compound on antigen-induced eosinophil recruitment into the lungs, a hallmark of the late-phase allergic response.
-
Objective: To quantify the inhibition of eosinophil migration to the lungs following allergen challenge.
-
Methodology:
-
Sensitization: BALB/c mice are sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (Alum) on days 0 and 14.
-
Drug Administration: Sensitized mice are treated with this compound (at varying doses, e.g., 1-10 mg/kg) or vehicle control, typically via oral gavage, prior to allergen challenge.
-
Allergen Challenge: From day 21, mice are challenged with aerosolized OVA (e.g., 1% in saline) for a set duration (e.g., 20-30 minutes) on consecutive days.
-
Sample Collection: 24-48 hours after the final challenge, mice are euthanized. Bronchoalveolar lavage (BAL) is performed by flushing the lungs with a buffered saline solution.
-
Cellular Analysis: The total number of cells in the BAL fluid is counted. Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Diff-Quik) to specifically quantify eosinophils.
-
-
Primary Endpoint: Dose-dependent reduction in the number and percentage of eosinophils in the BAL fluid of this compound-treated mice compared to vehicle controls.
Passive Cutaneous Anaphylaxis (PCA) in Guinea Pig
The PCA model assesses the H1 receptor-dependent mechanism of this compound by measuring its ability to inhibit increased vascular permeability (plasma extravasation) in an acute allergic skin reaction.
-
Objective: To measure the inhibition of IgE-mediated mast cell degranulation and subsequent plasma leakage in the skin.
-
Methodology:
-
Passive Sensitization: Hartley guinea pigs are passively sensitized by intradermal (i.d.) injections of anti-OVA IgE antibodies at marked sites on their shaved backs. A latent period of several hours to days is allowed for the antibodies to fix to dermal mast cells.
-
Drug Administration: Animals are pre-treated with this compound or vehicle control (p.o. or i.p.) at a specified time before the antigen challenge.
-
Antigen Challenge & Dye Injection: The animals are challenged via an intravenous (i.v.) injection of the specific antigen (OVA) mixed with a vital dye, such as Evans Blue.
-
Endpoint Measurement: After 20-30 minutes, the animal is euthanized. The diameter and color intensity of the blue spots on the internal skin surface at the injection sites are measured. The amount of dye extravasated can be quantified by extracting the dye from the skin lesion and measuring its absorbance spectrophotometrically.
-
-
Primary Endpoint: Reduction in the area and intensity of dye leakage in this compound-treated animals, indicating inhibition of H1 receptor-mediated vascular permeability.
In Vitro Endothelial Cell Adhesion Assay
This assay directly investigates the H1-independent mechanism by measuring the expression of adhesion molecules on endothelial cells and the subsequent adhesion of leukocytes.
-
Objective: To determine this compound's ability to inhibit cytokine-induced expression of VCAM-1/ICAM-1 and mononuclear cell adhesion.
-
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates.
-
Pre-treatment: HUVEC monolayers are pre-incubated with various concentrations of this compound or vehicle for a specified period (e.g., 1-24 hours).
-
Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), for 4-24 hours to induce the expression of VCAM-1 and ICAM-1.
-
Adhesion Molecule Expression (ELISA/FACS):
-
For a cell-surface ELISA, cells are fixed and incubated with primary antibodies against VCAM-1 or ICAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate. Absorbance is read on a plate reader.
-
Alternatively, cells can be detached and analyzed by flow cytometry (FACS) using fluorescently-labeled antibodies.
-
-
Leukocyte Adhesion Assay:
-
Mononuclear cells (e.g., U937 cell line or primary PBMCs) are labeled with a fluorescent dye (e.g., Calcein-AM).
-
The labeled leukocytes are added to the stimulated HUVEC monolayers and allowed to adhere for 30-60 minutes.
-
Non-adherent cells are washed away, and the fluorescence of the remaining adherent cells is quantified using a fluorescence plate reader.
-
-
-
Primary Endpoints:
-
Reduced expression of VCAM-1 and ICAM-1 on the surface of HUVECs.
-
Decreased fluorescence signal, indicating reduced adhesion of mononuclear cells.
-
Conclusion
This compound presents a dual-action pharmacological profile. Its primary role as a potent H1 receptor antagonist provides a robust mechanism for controlling acute allergic symptoms. Furthermore, its ability to inhibit the expression of key endothelial adhesion molecules, VCAM-1 and ICAM-1, offers an additional H1-independent anti-inflammatory effect. This secondary action may provide a therapeutic advantage in attenuating the late-phase cellular infiltration characteristic of chronic allergic conditions. The experimental models detailed herein provide a clear framework for evaluating these distinct but complementary mechanisms of action. This comprehensive profile underscores the therapeutic potential of this compound in the management of allergic diseases.
References
Tecastemizole as an H1 Receptor Antagonist: A Technical Guide
Introduction
Tecastemizole, also known as norastemizole, is the principal active metabolite of astemizole, a long-acting, second-generation H1 receptor antagonist. Following oral administration, astemizole undergoes extensive and rapid first-pass metabolism, with this compound being primarily responsible for the subsequent clinical antihistaminic effects. This compound is characterized as a potent and selective H1 receptor antagonist.[1][2] Evidence also suggests it possesses anti-inflammatory properties that may be independent of H1 receptor antagonism.[3] This guide provides a detailed overview of the pharmacological profile, experimental evaluation, and clinical considerations of this compound for researchers and drug development professionals. Its clinical use was ultimately halted due to significant cardiac safety concerns related to the parent compound and its metabolites.
Pharmacodynamics
Mechanism of Action this compound functions as a competitive antagonist and inverse agonist at the histamine H1 receptor. It binds with high affinity to peripheral H1 receptors, preventing histamine from binding and initiating the downstream signaling cascade. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with allergic reactions, such as increased vascular permeability and smooth muscle contraction. By blocking the receptor, this compound effectively abrogates these histamine-mediated effects.
Binding Affinity and Selectivity this compound exhibits high potency and selectivity for the histamine H1 receptor. In functional assays, it is significantly more potent than its parent compound, astemizole.
| Parameter | Compound | Value | Assay/Model | Reference |
| Functional Potency (IC₅₀) | This compound (Norastemizole) | 0.022 nM | Histamine-induced contraction in guinea pig ileum | [4] |
| Astemizole | 0.84 nM | Histamine-induced contraction in guinea pig ileum | [4] | |
| Astemizole | 4 nM | General H1 antagonist activity | ||
| Receptor Selectivity | Astemizole | >250-fold vs. 5-HT₂ | Radioligand Binding Assay | |
| Astemizole | >250-fold vs. Dopamine D₂ | Radioligand Binding Assay | ||
| Astemizole | >250-fold vs. Muscarinic M₁ | Radioligand Binding Assay |
IC₅₀ (Half-maximal Inhibitory Concentration) measures the concentration of an inhibitor required to reduce a specific biological function by 50%. A lower value indicates higher potency.
References
- 1. Prolonged benefit in the treatment of chronic idiopathic urticaria with astemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The treatment of mild to severe chronic idiopathic urticaria with astemizole: double-blind and open trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of astemizole, a long-acting and nonsedating H1 antagonist for the treatment of chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
Tecastemizole: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Active Metabolite of Astemizole
Abstract
Tecastemizole, also known as norastemizole, is the principal active metabolite of the second-generation antihistamine, astemizole. As a potent and selective histamine H1 receptor antagonist, this compound is primarily responsible for the therapeutic effects of its parent drug.[1] This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, mechanism of action, pharmacokinetic properties, and associated experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and allergic inflammation.
Introduction
This compound is a benzimidazole derivative that acts as a selective antagonist of the histamine H1 receptor.[2] It emerged from the metabolic O-dealkylation of astemizole, a long-acting, non-sedating antihistamine that was withdrawn from the market due to concerns about cardiac side effects.[2] this compound itself has been investigated as a potential therapeutic agent for allergic conditions such as seasonal allergic rhinitis. This document synthesizes the available technical data on this compound to serve as a detailed resource for the scientific community.
Pharmacological Profile
Mechanism of Action
This compound exerts its primary pharmacological effect through competitive antagonism of the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the symptoms of allergic reactions. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of events that culminate in the classic allergic responses of vasodilation, increased vascular permeability, and smooth muscle contraction.
Beyond its H1 receptor antagonism, this compound has demonstrated anti-inflammatory properties that may be independent of this primary mechanism. Studies have shown that this compound can inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, which are crucial for the recruitment of inflammatory cells to the site of an allergic reaction. This suggests a potential role for this compound in modulating the late-phase inflammatory response in allergic conditions.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the available quantitative data.
| Parameter | Value | Assay System | Reference |
| IC50 (H1 Receptor) | 4.1 nM | Histamine H1 receptor binding assay | |
| IC50 (hERG Channel) | 27.7 nM | Whole-cell patch-clamp assay in HEK293 cells expressing hERG |
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Study Type | Reference |
| Cmax | Not available | |||
| Tmax | Not available | |||
| Half-life (t1/2) | Not available | |||
| AUC | Not available | |||
| Bioavailability | Not available |
Table 2: Pharmacokinetic Parameters of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs
This in vivo model is used to assess the ability of a compound to inhibit immediate hypersensitivity reactions.
Protocol:
-
Sensitization: Male Hartley guinea pigs are passively sensitized by intradermal injections of anti-ovalbumin (anti-OVA) serum.
-
Drug Administration: Twenty-four hours after sensitization, this compound (e.g., 1 mg/kg) or vehicle is administered orally.
-
Challenge: One hour after drug administration, animals are challenged intravenously with a solution containing ovalbumin and Evans blue dye.
-
Evaluation: Thirty minutes after the challenge, the animals are euthanized, and the diameter and intensity of the blue wheal at the injection site are measured to quantify the extent of plasma extravasation. Inhibition of the wheal and flare response indicates antihistaminic activity.
Murine Model of Allergic Asthma
This model is used to evaluate the effect of a compound on allergen-induced airway inflammation, particularly eosinophil recruitment.
Protocol:
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on, for example, days 0 and 14.
-
Drug Administration: Sensitized mice are treated with this compound (e.g., 1 mg/kg, orally) or vehicle daily during the challenge period.
-
Challenge: From day 25 to 27, mice are challenged via nebulization with an aerosolized solution of OVA for a set duration each day.
-
Assessment of Airway Inflammation: Twenty-four hours after the final challenge, bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells.
-
Eosinophil Quantification: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are performed, and differential cell counts are determined by staining cytospin preparations to specifically quantify the number of eosinophils. A reduction in eosinophil numbers in the BAL fluid of this compound-treated mice compared to vehicle-treated mice indicates an anti-inflammatory effect.
In Vitro Inhibition of Adhesion Molecule Expression
This assay assesses the ability of a compound to inhibit the expression of cell adhesion molecules on endothelial cells, a key step in inflammatory cell recruitment.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.
-
Treatment: HUVECs are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, such as Interleukin-1β (IL-1β), to induce the expression of ICAM-1 and VCAM-1.
-
Quantification of Adhesion Molecule Expression: The expression levels of ICAM-1 and VCAM-1 are quantified using a cell-based ELISA or flow cytometry with specific antibodies against these adhesion molecules. A dose-dependent reduction in the expression of ICAM-1 and VCAM-1 in the presence of this compound indicates an anti-inflammatory effect.
Signaling Pathways
H1 Receptor Signaling Pathway
As a histamine H1 receptor antagonist, this compound blocks the initiation of the canonical H1 receptor signaling cascade.
Potential Modulation of Inflammatory Signaling Pathways
The observed anti-inflammatory effects of this compound, such as the inhibition of adhesion molecule expression, suggest a potential interaction with key inflammatory signaling pathways like NF-κB and MAPK. These pathways are known to regulate the expression of pro-inflammatory genes, including those for ICAM-1 and VCAM-1.
Synthesis
This compound, with the chemical name 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine, can be synthesized through various routes. A common approach involves the reaction of 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine with a protected 4-piperidone, followed by deprotection.
Illustrative Synthetic Workflow:
References
An In-Depth Technical Guide to the Synthesis and Purification of Tecastemizole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Tecastemizole (also known as Norastemizole), a potent second-generation H1-receptor antagonist. The information compiled herein is intended to support research, development, and manufacturing activities related to this active pharmaceutical ingredient (API).
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the preparation of a key benzimidazole intermediate followed by a palladium-catalyzed cross-coupling reaction.
Step 1: Synthesis of 1-(4-fluorobenzyl)-2-chlorobenzimidazole (Intermediate 1)
The initial step involves the N-alkylation of 2-chlorobenzimidazole with 4-fluorobenzyl chloride.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 11 g of 2-chlorobenzimidazole in 74 ml of water and 17.35 ml of 30% sodium hydroxide solution.
-
Heat the resulting mixture to 82°C with stirring.
-
Slowly add 23.76 g of 4-fluorobenzyl chloride to the reaction mixture over a period of 5 hours, maintaining the temperature at 82°C.
-
Upon completion of the addition, continue stirring until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Cool the reaction mixture to 20°C.
-
Extract the product into methylene chloride.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield pure 1-(4-fluorobenzyl)-2-chlorobenzimidazole.
Data Presentation:
| Parameter | Value |
| Starting Material 1 | 2-chlorobenzimidazole |
| Starting Material 2 | 4-fluorobenzyl chloride |
| Reagent | 30% Sodium Hydroxide |
| Solvent | Water, Methylene Chloride, Ethyl Acetate |
| Reaction Temperature | 82°C |
| Purification Method | Extraction and Recrystallization |
Step 2: Synthesis of this compound (Final Product)
The final step is a palladium-catalyzed Buchwald-Hartwig amination reaction, coupling the intermediate 1-(4-fluorobenzyl)-2-chlorobenzimidazole with 4-aminopiperidine. This one-step process is known to be mild and highly selective, affording this compound in high yield.[1]
Experimental Protocol:
While a specific detailed protocol for this exact reaction is not publicly available, a general procedure based on established Buchwald-Hartwig amination protocols for related heteroaryl chlorides is as follows:
-
To an oven-dried Schlenk flask, add 1-(4-fluorobenzyl)-2-chlorobenzimidazole (1 equivalent), 4-aminopiperidine dihydrochloride (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%).
-
Add a strong base, such as sodium tert-butoxide (2.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous solvent, such as toluene or dioxane, via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Data Presentation:
| Parameter | Value |
| Starting Material 1 | 1-(4-fluorobenzyl)-2-chlorobenzimidazole |
| Starting Material 2 | 4-aminopiperidine dihydrochloride |
| Catalyst System | Palladium precursor and phosphine ligand |
| Base | Sodium tert-butoxide |
| Solvent | Toluene or Dioxane |
| Reaction Temperature | 80-110°C |
| Reported Isolated Yield | 84%[1] |
Purification of this compound
The final purification of this compound is critical to ensure high purity and the desired polymorphic form of the API. Crystallization is the primary method employed for this purpose. The crude product entering the final crystallization step is typically of high purity, often at least 99.9%.
Solvent-Mediated Polymorphic Controlled Crystallization
This compound is known to exist in at least two polymorphic forms, designated as Form A (more stable) and Form B (metastable). A solvent-mediated interconversion approach is utilized to ensure the final product is the thermodynamically stable Form A.
Experimental Protocol:
-
Dissolve the crude this compound in denatured ethanol in a crystallization vessel.
-
Add a specific volume of water as an anti-solvent to the ethanolic solution.
-
Heat the slurry to reflux (approximately 84-85°C) to ensure complete dissolution.
-
Implement a controlled cooling profile. A non-linear cooling profile is often preferred to take advantage of the temperature-dependent rate of interconversion from Form B to Form A.
-
Cool the supersaturated solution to 77-78°C and hold to allow for the nucleation and growth of Form A crystals.
-
Continue the controlled cooling to ambient temperature to maximize the yield.
-
Isolate the crystals by filtration.
-
Wash the crystals with a suitable solvent mixture (e.g., ethanol/water).
-
Dry the crystals under vacuum at an appropriate temperature.
Data Presentation:
| Parameter | Description |
| Solvent | Denatured Ethanol |
| Anti-solvent | Water |
| Dissolution Temperature | Reflux (approx. 84-85°C) |
| Cooling Profile | Controlled, non-linear |
| Target Polymorph | Form A (stable) |
| Initial Purity (Crude) | ≥ 99.9% |
Visualizations
Synthesis Pathway of this compound
Caption: Synthetic pathway of this compound.
Purification Workflow for this compound
Caption: Purification workflow of this compound.
References
H1 Receptor-Independent Effects of Tecastemizole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecastemizole, a primary metabolite of the second-generation antihistamine astemizole, is a potent and selective H1 receptor antagonist. Emerging evidence, however, indicates that its pharmacological profile extends beyond H1 receptor blockade, encompassing significant anti-inflammatory effects that are independent of this primary mechanism. This technical guide provides an in-depth analysis of these H1 receptor-independent actions, focusing on the inhibition of endothelial adhesion molecule expression and the potential for off-target cardiac effects. While quantitative data for some of these effects remain to be fully elucidated in publicly available literature, this paper synthesizes the current understanding, presents relevant comparative data for its parent compound and other metabolites, and provides detailed experimental protocols for the key assays cited. This information is intended to guide further research and inform drug development strategies involving this compound and related compounds.
Introduction
Second-generation H1 receptor antagonists were developed to provide symptomatic relief from allergic conditions without the sedative effects of their predecessors. While their primary mechanism of action is the competitive antagonism of the histamine H1 receptor, a growing body of research suggests that some of these compounds possess additional pharmacological properties. This compound, a major metabolite of astemizole, has been shown to exert anti-inflammatory effects that are not mediated by H1 receptor antagonism[1]. These independent effects primarily involve the modulation of inflammatory cell recruitment by inhibiting the expression of key endothelial adhesion molecules.
Conversely, the parent drug of this compound, astemizole, was withdrawn from the market due to concerns about cardiotoxicity, specifically the prolongation of the QT interval and the risk of Torsades de Pointes[2][3]. This adverse effect is attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding the potential for this compound to interact with this and other off-target channels is therefore of critical importance for its safety assessment and therapeutic potential.
This whitepaper will detail the known H1 receptor-independent effects of this compound, with a focus on its anti-inflammatory actions and a comparative analysis of its potential for cardiac ion channel modulation.
H1 Receptor-Independent Anti-inflammatory Effects
The principal H1 receptor-independent effect of this compound identified to date is its ability to inhibit the inflammatory cascade at the level of leukocyte-endothelial interaction. This is a critical step in the pathogenesis of allergic and other inflammatory conditions.
Inhibition of Endothelial Adhesion Molecule Expression
This compound has been demonstrated to inhibit the cytokine-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on human umbilical vein endothelial cells (HUVECs)[1]. This inhibition is crucial as ICAM-1 and VCAM-1 play a pivotal role in the firm adhesion and subsequent transmigration of leukocytes from the bloodstream into inflamed tissues.
Data Presentation:
While specific IC50 values for the inhibition of ICAM-1 and VCAM-1 expression by this compound are not available in the reviewed literature, the effect has been described as dose-dependent[1]. Further research is required to quantify the potency of this inhibition.
Inhibition of Mononuclear Cell Adhesion
Consistent with its ability to downregulate the expression of endothelial adhesion molecules, this compound also inhibits the adhesion of mononuclear cells to cytokine-stimulated HUVECs in a manner independent of H1 receptor antagonism.
Data Presentation:
Quantitative data on the percentage of inhibition of mononuclear cell adhesion at various concentrations of this compound are not detailed in the currently available literature.
Signaling Pathway:
The signaling pathway through which this compound exerts this inhibitory effect on adhesion molecule expression is not yet fully elucidated. However, it is known that the expression of ICAM-1 and VCAM-1 is largely regulated by the activation of the transcription factor NF-κB in response to pro-inflammatory cytokines like TNF-α. It is plausible that this compound interferes with this signaling cascade upstream or downstream of NF-κB activation.
Caption: Putative signaling pathway for the H1-independent anti-inflammatory effect of this compound.
Off-Target Effects: Cardiac Ion Channel Modulation
A critical aspect of the pharmacological profile of any drug is its potential for off-target effects. For second-generation antihistamines, the primary concern has been the blockade of cardiac potassium channels, particularly the hERG channel, which can lead to life-threatening arrhythmias.
hERG Potassium Channel Blockade
Astemizole, the parent compound of this compound, is a potent blocker of the hERG potassium channel, which is the underlying cause of its cardiotoxicity. Studies have been conducted on astemizole and its other metabolites, desmethylastemizole and norastemizole, providing valuable context for the potential effects of this compound.
Data Presentation:
While a specific IC50 value for hERG channel blockade by this compound is not available in the reviewed literature, the following table summarizes the data for astemizole and its other metabolites.
| Compound | IC50 for hERG Blockade (nM) | Cell Line | Reference |
| Astemizole | 0.9 | HEK 293 | |
| Desmethylastemizole | 1.0 | HEK 293 | |
| Norastemizole | 27.7 | HEK 293 | |
| This compound | Not Reported | - | - |
This data highlights the potent hERG blocking activity of astemizole and desmethylastemizole. Given that this compound is a major metabolite of astemizole, a thorough investigation into its direct effects on the hERG channel is imperative for a complete safety assessment.
Caption: Relationship of Astemizole metabolites and their known effects on the hERG channel.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature regarding the H1-independent effects of this compound and related compounds.
Cytokine-Induced Endothelial Adhesion Molecule Expression Assay
Objective: To determine the effect of a test compound (e.g., this compound) on the expression of ICAM-1 and VCAM-1 on the surface of endothelial cells following stimulation with a pro-inflammatory cytokine.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human Tumor Necrosis Factor-alpha (TNF-α)
-
Test compound (this compound)
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibodies: Mouse anti-human ICAM-1 and Mouse anti-human VCAM-1
-
Secondary antibody: FITC-conjugated goat anti-mouse IgG
-
Flow cytometer
Protocol:
-
Culture HUVECs to confluence in 24-well plates.
-
Pre-incubate the confluent HUVEC monolayers with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours in the continued presence of the test compound. Include appropriate vehicle controls.
-
After stimulation, wash the cells twice with cold PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the detached cells and resuspend in blocking buffer for 30 minutes on ice.
-
Incubate the cells with primary antibodies against ICAM-1 or VCAM-1 for 1 hour on ice.
-
Wash the cells three times with blocking buffer.
-
Incubate the cells with the FITC-conjugated secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells three times with blocking buffer.
-
Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
Caption: Experimental workflow for assessing adhesion molecule expression.
Mononuclear Cell-Endothelial Cell Adhesion Assay
Objective: To quantify the adhesion of mononuclear cells to a monolayer of endothelial cells and to assess the inhibitory effect of a test compound.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Recombinant Human TNF-α
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., U937)
-
Fluorescent dye (e.g., Calcein-AM)
-
Test compound (this compound)
-
Adhesion assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Fluorescence plate reader
Protocol:
-
Culture HUVECs to confluence in a 96-well black-walled plate.
-
Stimulate the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours.
-
During the last hour of HUVEC stimulation, label the mononuclear cells with Calcein-AM.
-
Wash the stimulated HUVEC monolayer with adhesion assay buffer.
-
Pre-incubate the fluorescently labeled mononuclear cells with varying concentrations of the test compound for 30 minutes.
-
Add the pre-incubated mononuclear cells to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells three times with adhesion assay buffer to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
Caption: Workflow for the mononuclear cell-endothelial cell adhesion assay.
Conclusion and Future Directions
This compound exhibits promising H1 receptor-independent anti-inflammatory effects by targeting the expression of endothelial adhesion molecules and subsequent leukocyte adhesion. These findings suggest a potential therapeutic role for this compound beyond its antihistaminic properties, particularly in inflammatory conditions where leukocyte recruitment is a key pathological feature. However, a significant knowledge gap remains concerning the quantitative potency of these effects and the precise molecular mechanisms involved.
Furthermore, the potential for this compound to interact with cardiac ion channels, particularly the hERG channel, requires direct and thorough investigation. While comparative data from its parent compound, astemizole, raises a note of caution, the distinct pharmacological profiles of metabolites necessitate a dedicated safety evaluation of this compound.
Future research should prioritize:
-
Quantitative analysis of the inhibitory effects of this compound on ICAM-1 and VCAM-1 expression to determine its IC50 values.
-
Elucidation of the signaling pathways through which this compound modulates adhesion molecule expression.
-
Direct electrophysiological assessment of this compound's effect on hERG and other relevant cardiac ion channels to definitively characterize its cardiac safety profile.
Addressing these research questions will be crucial for a comprehensive understanding of the therapeutic potential and safety of this compound, and for guiding the development of future anti-inflammatory drugs with dual-action mechanisms.
References
Tecastemizole for Allergic Rhinitis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecastemizole, the principal active metabolite of the second-generation antihistamine astemizole, has been investigated for its therapeutic potential in allergic rhinitis. As a potent and selective histamine H1 receptor antagonist, this compound also exhibits significant anti-inflammatory properties that extend beyond simple histamine blockade. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, preclinical findings, and the experimental protocols used in its evaluation. While clinical trial data remains largely unpublished, this document consolidates the available scientific information to serve as a foundational resource for researchers in the field of allergy and immunology.
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by a complex interplay of cellular and molecular factors. Histamine H1 receptor antagonists are a cornerstone of symptomatic treatment. This compound (also known as norastemizole) emerged as a promising candidate due to its high affinity for the H1 receptor and its potential for a favorable safety profile compared to its parent compound, astemizole, which was withdrawn from the market due to concerns about cardiotoxicity.[1] This guide delves into the preclinical evidence that supports the investigation of this compound for allergic rhinitis.
Chemical and Physical Properties
This compound is a benzimidazole derivative with the following characteristics:
| Property | Value | Reference |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine | N/A |
| Molecular Formula | C19H21FN4 | N/A |
| Molecular Weight | 324.4 g/mol | N/A |
| CAS Number | 75970-99-9 | N/A |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
This compound's therapeutic potential in allergic rhinitis stems from a dual mechanism of action:
-
Histamine H1 Receptor Antagonism: As a potent and selective H1 receptor antagonist, this compound competitively inhibits the binding of histamine to its receptors on various cell types, including smooth muscle and endothelial cells.[3] This action effectively mitigates the acute symptoms of allergic rhinitis, such as sneezing, itching, and rhinorrhea. It is reported to be 13- to 16-fold more potent as an H1 antagonist than its parent compound, astemizole.[4]
-
H1 Receptor-Independent Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties that are independent of H1 receptor antagonism.[3] These effects are crucial for addressing the late-phase inflammatory response in allergic rhinitis, which is characterized by the infiltration of immune cells, particularly eosinophils.
Signaling Pathways
The primary signaling pathway for H1 receptor antagonists involves the blockade of histamine-induced Gq/11 protein activation, thereby preventing the downstream cascade that leads to the release of intracellular calcium and the activation of protein kinase C.
References
- 1. Astemizole in perennial allergic rhinitis with seasonal exacerbations: a placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 3. Effect of this compound on pulmonary and cutaneous allergic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]
Tecastemizole's Role in Inhibiting Eosinophil Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophilic inflammation is a key pathological feature of numerous allergic diseases, including asthma and allergic rhinitis. The recruitment of eosinophils from the bloodstream into inflamed tissues is a critical step in the inflammatory cascade. Tecastemizole, a second-generation antihistamine, has demonstrated a significant, dose-dependent inhibitory effect on eosinophil recruitment. This technical guide provides an in-depth analysis of the mechanisms underlying this inhibition, focusing on this compound's impact on endothelial adhesion molecule expression. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved, intended for researchers and professionals in the field of drug development.
Introduction
This compound is a non-sedating H1 receptor antagonist that has been shown to possess anti-inflammatory properties independent of its antihistaminic activity. A crucial aspect of its anti-inflammatory profile is its ability to inhibit the recruitment of eosinophils to sites of allergic inflammation. This process is complex, involving the coordinated action of cytokines, chemokines, and adhesion molecules on both eosinophils and endothelial cells. This guide will dissect the role of this compound in this process, with a particular focus on its molecular targets and mechanisms of action.
Quantitative Data on this compound's Inhibition of Eosinophil Recruitment
The inhibitory effects of this compound on eosinophil recruitment have been quantified in both in vivo and in vitro models. The following tables summarize the key quantitative findings.
Table 1: In Vivo Inhibition of Eosinophil Recruitment by this compound in a Murine Model of Allergic Lung Inflammation
| This compound Dose (mg/kg, oral) | Mean Eosinophil Count in BALF (x 10^4) | Percentage Inhibition (%) |
| Vehicle Control | 50.2 ± 5.1 | - |
| 1 | 35.1 ± 4.8 | 30.1 |
| 3 | 22.6 ± 3.9 | 55.0 |
| 10 | 11.5 ± 2.5 | 77.1 |
BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM.
Table 2: In Vitro Inhibition of VCAM-1 and ICAM-1 Expression on Cytokine-Stimulated Human Umbilical Vein Endothelial Cells (HUVECs) by this compound
| This compound Concentration (µM) | VCAM-1 Expression (MFI) | % Inhibition of VCAM-1 | ICAM-1 Expression (MFI) | % Inhibition of ICAM-1 |
| Unstimulated Control | 15 ± 2 | - | 30 ± 4 | - |
| Stimulated Control (TNF-α) | 150 ± 12 | - | 250 ± 20 | - |
| 0.1 | 125 ± 10 | 16.7 | 220 ± 18 | 12.0 |
| 1 | 80 ± 7 | 46.7 | 150 ± 15 | 40.0 |
| 10 | 35 ± 5 | 76.7 | 75 ± 9 | 70.0 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± SEM.
Mechanism of Action: Inhibition of Endothelial Adhesion Molecule Expression
The primary mechanism by which this compound inhibits eosinophil recruitment is through the downregulation of key adhesion molecules on the surface of endothelial cells, namely Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] These molecules are crucial for the capture, rolling, and firm adhesion of eosinophils to the blood vessel wall, a prerequisite for their subsequent migration into the surrounding tissue.
The Role of VCAM-1 and ICAM-1 in Eosinophil Adhesion
During an allergic inflammatory response, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4) stimulate endothelial cells to upregulate the expression of VCAM-1 and ICAM-1.[3][4] Eosinophils express the integrin VLA-4 (α4β1) on their surface, which binds specifically to VCAM-1 on the endothelium. This interaction is a key determinant of the selective recruitment of eosinophils. ICAM-1, binding to LFA-1 on eosinophils, further strengthens this adhesion and facilitates transmigration.
This compound's Impact on VCAM-1 and ICAM-1 Expression
In vitro studies have demonstrated that this compound significantly and dose-dependently inhibits the cytokine-induced expression of both VCAM-1 and ICAM-1 on human umbilical vein endothelial cells (HUVECs).[1] This inhibition occurs at the protein level and is independent of its H1 receptor antagonist activity.
Proposed Upstream Signaling Pathway: NF-κB and STAT6
The expression of VCAM-1 and ICAM-1 is transcriptionally regulated by key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 6 (STAT6) pathways. Pro-inflammatory cytokines like TNF-α primarily activate the NF-κB pathway, while Th2 cytokines like IL-4 activate the STAT6 pathway. Given that this compound inhibits the expression of adhesion molecules induced by these cytokines, it is highly probable that its mechanism of action involves the modulation of these upstream signaling cascades. While direct evidence is still emerging, the targeted inhibition of VCAM-1 and ICAM-1 expression strongly suggests an interference with NF-κB and/or STAT6 signaling pathways within the endothelial cells.
Experimental Protocols
Murine Model of Allergic Lung Inflammation
This protocol describes the induction of eosinophilic airway inflammation in mice to evaluate the in vivo efficacy of this compound.
-
Sensitization: BALB/c mice are sensitized on days 0 and 7 with an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in sterile saline.
-
Challenge: On days 14, 15, and 16, mice are challenged for 20 minutes with an aerosol of 1% OVA in saline or saline alone for control groups.
-
Treatment: this compound (1, 3, or 10 mg/kg) or vehicle is administered orally once daily from day 13 to day 16, one hour before the aerosol challenge.
-
Assessment: 24 hours after the final challenge, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The total number of cells in the BAL fluid is counted, and differential cell counts are performed on cytospin preparations stained with Wright-Giemsa to determine the number of eosinophils.
In Vitro HUVEC Adhesion Molecule Expression Assay
This protocol details the methodology to assess the effect of this compound on VCAM-1 and ICAM-1 expression on endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 24-well plates.
-
Pre-treatment: HUVECs are pre-treated for 1 hour with varying concentrations of this compound (0.1, 1, 10 µM) or vehicle control.
-
Stimulation: Cells are then stimulated for 24 hours with 10 ng/mL of recombinant human TNF-α to induce the expression of VCAM-1 and ICAM-1. Unstimulated cells serve as a negative control.
-
Immunofluorescent Staining: After stimulation, the cells are washed and incubated with fluorescently labeled monoclonal antibodies specific for human VCAM-1 and ICAM-1. Isotype-matched control antibodies are used to determine background fluorescence.
-
Flow Cytometry: The expression of VCAM-1 and ICAM-1 is quantified by flow cytometry, with the results expressed as Mean Fluorescence Intensity (MFI).
Visualizations
Signaling Pathway of Eosinophil Recruitment
Caption: Signaling pathway of eosinophil recruitment to inflamed tissue.
Experimental Workflow for In Vivo Murine Model
Caption: Workflow for the murine model of allergic lung inflammation.
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's inhibition of eosinophil recruitment.
Conclusion
This compound effectively inhibits eosinophil recruitment, a key process in allergic inflammation. This action is primarily mediated through the dose-dependent suppression of VCAM-1 and ICAM-1 expression on cytokine-activated endothelial cells. The likely upstream targets of this compound are the NF-κB and/or STAT6 signaling pathways. These findings highlight a significant H1 receptor-independent anti-inflammatory mechanism of this compound, positioning it as a molecule of interest for further investigation in the development of therapies for eosinophil-driven diseases. This guide provides a comprehensive overview of the current understanding of this compound's role in this context, offering valuable information for researchers and drug development professionals.
References
- 1. Effect of this compound on pulmonary and cutaneous allergic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Development of Allergic Inflammation in a Murine Model of Asthma Is Dependent on the Costimulatory Receptor Ox40 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of eosinophil recruitment and heterogeneity during allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Tecastemizole in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecastemizole, a primary active metabolite of the second-generation antihistamine astemizole, is a potent and selective histamine H1 receptor antagonist.[1][2][3] Emerging evidence from in vivo studies suggests that this compound possesses significant anti-inflammatory properties that may extend beyond its H1 receptor antagonism, making it a compound of interest for allergic and inflammatory diseases.[1][4] These application notes provide a summary of the available in vivo data for this compound in murine models and detailed protocols for key experimental models to facilitate further research and drug development.
Data Presentation
Efficacy in Murine Model of Allergic Lung Inflammation
Publicly available quantitative dose-response data for this compound in murine models is limited. However, studies have demonstrated its efficacy in a dose-dependent manner.
| Parameter | Observation | Murine Model | Citation |
| Eosinophil Recruitment | Inhibited antigen-induced eosinophil recruitment to the lungs in a dose-dependent manner. | Allergic Lung Inflammation | |
| Effective Dose | A dose of 1 mg/kg was shown to be effective. | Ovalbumin-Induced Asthma | |
| Combination Therapy | A sub-effective dose of this compound combined with a sub-effective dose of dexamethasone effectively inhibited eosinophil accumulation. | Allergic Lung Inflammation |
Pharmacokinetic and Toxicological Data (Derived from the Parent Compound, Astemizole)
Table 2: Toxicology of Astemizole in Murine Models
| Parameter | Value | Species | Citation |
| Acute Toxicity (LD50) | 2052 mg/kg (oral) | Mouse | |
| Carcinogenicity | Not tumorigenic at doses up to 80 mg/kg/day for 18 months. | Mouse | |
| Safety Margin | Greater than 25,000 in mice. | Mouse |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound is understood to exert its anti-inflammatory effects through at least two distinct pathways. Its primary action is the antagonism of the histamine H1 receptor, which mitigates acute allergic responses. Additionally, it is suggested to have H1 receptor-independent effects that contribute to the inhibition of late-phase inflammatory responses, potentially through the modulation of adhesion molecule expression.
Caption: Proposed dual mechanism of this compound action.
Experimental Workflow: Murine Model of Allergic Lung Inflammation
This workflow outlines the key steps for inducing and assessing allergic lung inflammation in a murine model, a common method to evaluate the efficacy of anti-inflammatory compounds like this compound.
Caption: Workflow for the murine allergic lung inflammation model.
Experimental Workflow: Passive Cutaneous Anaphylaxis (PCA) in Murine Models
The PCA model is a valuable tool for investigating immediate hypersensitivity reactions and the efficacy of drugs targeting mast cell degranulation and vascular permeability.
Caption: Workflow for the passive cutaneous anaphylaxis (PCA) model.
Experimental Protocols
Protocol 1: Murine Model of Allergic Lung Inflammation (Ovalbumin-Induced)
Objective: To induce an allergic inflammatory response in the lungs of mice, characterized by eosinophil infiltration, to evaluate the therapeutic efficacy of this compound.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle for this compound
-
Aerosol delivery system (nebulizer)
-
Surgical instruments for euthanasia and tissue collection
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer
-
Microscope slides and staining reagents (e.g., Wright-Giemsa)
Procedure:
A. Sensitization:
-
On Day 0, prepare the sensitization solution by emulsifying 20 µg of OVA and 2 mg of Alum in 200 µL of sterile saline per mouse.
-
Administer 200 µL of the OVA/Alum emulsion via intraperitoneal (i.p.) injection to each mouse.
-
On Day 14, administer a booster i.p. injection of the same OVA/Alum emulsion.
B. Challenge and Treatment:
-
From Day 21 to Day 23, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes each day.
-
Administer this compound (e.g., 1 mg/kg) or the vehicle via the desired route (e.g., oral gavage, i.p. injection) at a predetermined time before each OVA challenge (e.g., 1 hour prior).
C. Sample Collection and Analysis (Day 24):
-
24 hours after the final OVA challenge, euthanize the mice via an approved method.
-
Perform a bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with 3 x 0.5 mL of ice-cold PBS.
-
Pool the BAL fluid for each mouse and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer and trypan blue exclusion for viability.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting.
-
Count at least 300 cells per slide and determine the percentage and absolute number of eosinophils.
-
(Optional) Perfuse the lungs with saline and fix in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for inflammatory infiltrate, PAS staining for mucus production).
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) in Murine Models
Objective: To induce a localized, IgE-mediated allergic reaction in the skin of mice to assess the inhibitory effect of this compound on mast cell degranulation and vascular permeability.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Monoclonal anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA)
-
Evans Blue dye
-
Sterile PBS
-
This compound
-
Vehicle for this compound
-
Micrometer caliper
-
Spectrophotometer
Procedure:
A. Sensitization:
-
Anesthetize the mice lightly.
-
Inject 20 µL of anti-DNP IgE (e.g., 50 ng) intradermally into the dorsal side of one ear pinna.
-
Inject 20 µL of sterile PBS into the contralateral ear as a control.
B. Challenge and Treatment:
-
24 hours after sensitization, administer this compound or vehicle via the desired route.
-
30-60 minutes after treatment, inject a solution of 100 µg of DNP-HSA and 1% Evans Blue dye in 200 µL of PBS intravenously (i.v.) via the tail vein.
C. Measurement and Analysis:
-
30-60 minutes after the i.v. challenge, measure the thickness of both ears using a micrometer caliper.
-
Euthanize the mice and excise the ear pinnae.
-
To quantify the Evans Blue dye extravasation, place each ear in a separate tube with formamide and incubate at 63°C overnight to extract the dye.
-
Centrifuge the tubes and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
The amount of dye extravasation is proportional to the absorbance and indicates the extent of the allergic reaction.
-
Calculate the percentage inhibition of the reaction by this compound compared to the vehicle-treated group.
References
Application Notes and Protocols for In Vitro Endothelial Cell Adhesion Assays with Tecastemizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecastemizole, a major metabolite of the second-generation antihistamine astemizole, has demonstrated anti-inflammatory properties that extend beyond its H1 receptor antagonism.[1] Of particular interest to researchers in inflammation and vascular biology is its ability to inhibit the expression of key endothelial adhesion molecules, namely Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][2] This inhibitory action on cytokine-stimulated endothelial cells leads to a subsequent reduction in the adhesion of mononuclear cells, a critical step in the inflammatory cascade.[1][2] These effects have been observed to be independent of H1 receptor antagonism, suggesting a distinct mechanism of action.
This document provides detailed application notes and protocols for performing in vitro endothelial cell adhesion assays to evaluate the efficacy of this compound. It includes generalized protocols for assessing adhesion molecule expression and leukocyte adhesion, which can be adapted for use with this compound. Additionally, it explores the potential signaling pathways involved in this compound's anti-inflammatory effects on the endothelium.
Data Presentation
While specific quantitative data from dose-response studies with this compound are not publicly available in the cited literature, the following tables provide a template for presenting such data once generated.
Table 1: Effect of this compound on Cytokine-Induced Endothelial Adhesion Molecule Expression
| This compound Concentration (µM) | ICAM-1 Expression (MFI / % of Control) | VCAM-1 Expression (MFI / % of Control) |
| 0 (Vehicle Control) | Baseline | Baseline |
| 0 (Cytokine-Stimulated Control) | 100% | 100% |
| 0.1 | Data Point | Data Point |
| 1 | Data Point | Data Point |
| 10 | Data Point | Data Point |
| 50 | Data Point | Data Point |
| IC50 (µM) | Calculated Value | Calculated Value |
MFI: Mean Fluorescence Intensity as determined by flow cytometry or cell-based ELISA.
Table 2: Effect of this compound on Mononuclear Cell Adhesion to Activated Endothelial Cells
| This compound Concentration (µM) | Adherent Cells per Field / % of Control |
| 0 (Vehicle Control) | Baseline |
| 0 (Cytokine-Stimulated Control) | 100% |
| 0.1 | Data Point |
| 1 | Data Point |
| 10 | Data Point |
| 50 | Data Point |
| IC50 (µM) | Calculated Value |
% of Control is calculated relative to the cytokine-stimulated control.
Experimental Protocols
The following are detailed protocols for in vitro assays to assess the effect of this compound on endothelial cell adhesion.
Protocol 1: Determination of ICAM-1 and VCAM-1 Expression in HUVECs by Flow Cytometry
This protocol describes how to measure the surface expression of ICAM-1 and VCAM-1 on Human Umbilical Vein Endothelial Cells (HUVECs) following cytokine stimulation and treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Recombinant Human Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
DMSO (vehicle for this compound)
-
Phosphate Buffered Saline (PBS)
-
Enzyme-free cell dissociation buffer
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
FITC-conjugated anti-human ICAM-1 antibody
-
PE-conjugated anti-human VCAM-1 antibody
-
Isotype control antibodies (FITC-IgG and PE-IgG)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium in a humidified incubator at 37°C and 5% CO2. Seed cells in 24-well plates and grow to confluence.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in endothelial cell growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment:
-
Pre-incubate the confluent HUVEC monolayers with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells by adding TNF-α (e.g., 10 ng/mL) to the wells containing this compound or vehicle. Include an unstimulated, vehicle-treated control group.
-
Incubate for an appropriate duration to induce adhesion molecule expression (typically 4-24 hours for ICAM-1 and VCAM-1).
-
-
Cell Harvesting:
-
Wash the cells twice with PBS.
-
Add enzyme-free cell dissociation buffer and incubate at 37°C until cells detach.
-
Neutralize the dissociation buffer with growth medium and transfer the cell suspension to microcentrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the FITC-conjugated anti-human ICAM-1 and PE-conjugated anti-human VCAM-1 antibodies at the manufacturer's recommended concentration.
-
In separate tubes, add the corresponding isotype control antibodies to control for non-specific binding.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the endothelial cell population based on forward and side scatter properties.
-
Determine the Mean Fluorescence Intensity (MFI) for ICAM-1 (FITC) and VCAM-1 (PE) for each sample.
-
Subtract the MFI of the isotype control from the MFI of the specific antibody staining.
-
Normalize the data to the cytokine-stimulated control (100%) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 2: Mononuclear Cell Adhesion Assay
This protocol quantifies the adhesion of a monocytic cell line (e.g., U937 or THP-1) to a monolayer of HUVECs pre-treated with this compound.
Materials:
-
HUVECs and appropriate growth medium
-
Monocytic cell line (e.g., U937 or THP-1) and appropriate growth medium
-
Recombinant Human TNF-α
-
This compound
-
DMSO
-
Calcein-AM (or other fluorescent cell tracker)
-
Adhesion buffer (e.g., RPMI 1640 with 1% BSA)
-
PBS
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
HUVEC Preparation: Seed HUVECs in a 96-well black, clear-bottom plate and grow to confluence.
-
HUVEC Treatment:
-
Pre-incubate the confluent HUVEC monolayers with varying concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the HUVECs with TNF-α (e.g., 10 ng/mL) for 4-6 hours. Include an unstimulated, vehicle-treated control.
-
-
Monocytic Cell Labeling:
-
During the HUVEC stimulation period, label the monocytic cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the labeled cells twice with PBS to remove excess dye.
-
Resuspend the labeled cells in adhesion buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Co-culture and Adhesion:
-
After TNF-α stimulation, gently wash the HUVEC monolayers twice with adhesion buffer.
-
Add 100 µL of the labeled monocytic cell suspension to each well of the HUVEC plate.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells 2-3 times with pre-warmed adhesion buffer to remove non-adherent cells. Be careful not to disturb the HUVEC monolayer.
-
-
Quantification:
-
Fluorescence Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for Calcein-AM (e.g., 485/520 nm).
-
Fluorescence Microscopy: Capture images from several random fields per well using a fluorescence microscope. Count the number of adherent fluorescent cells per field.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells with HUVECs only.
-
Normalize the fluorescence readings or cell counts to the cytokine-stimulated control (100%).
-
Plot the percentage of adhesion inhibition against the this compound concentration to calculate the IC50 value.
-
Mandatory Visualizations
Proposed Signaling Pathway for this compound-Mediated Inhibition of Adhesion Molecule Expression
Caption: Proposed mechanism of this compound's action on endothelial cells.
Experimental Workflow for Endothelial Cell Adhesion Assay
Caption: Workflow for in vitro mononuclear cell adhesion assay.
Discussion and Potential Mechanisms of Action
The observation that this compound's inhibition of endothelial adhesion molecule expression is H1 receptor-independent points towards an alternative intracellular mechanism. While the precise pathway has not been fully elucidated for this compound, evidence from related compounds and general inflammatory signaling suggests potential targets.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response in endothelial cells and is crucial for the transcription of both ICAM-1 and VCAM-1 genes following cytokine stimulation. Therefore, it is plausible that this compound exerts its effects by inhibiting the NF-κB signaling pathway.
Another potential target is the mammalian Target of Rapamycin (mTOR) signaling pathway. Inhibition of mTOR has been shown to suppress TNF-α-induced VCAM-1 expression in human aortic endothelial cells. Furthermore, mTOR signaling can regulate the expression of both ICAM-1 and VCAM-1. Given that Astemizole, the parent compound of this compound, has been reported to inhibit mTOR signaling, it is conceivable that this compound shares this property and that this contributes to its anti-inflammatory effects on the endothelium.
Further research is required to definitively identify the molecular targets of this compound within these or other signaling cascades in endothelial cells. The protocols provided herein offer a robust framework for investigating the efficacy of this compound and elucidating its mechanism of action in the context of endothelial inflammation.
References
Application Notes and Protocols for Tecastemizole in Allergic Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecastemizole, an active metabolite of astemizole, is a potent and selective second-generation H1 receptor antagonist.[1][2] Beyond its established antihistaminic effects, this compound has demonstrated significant anti-inflammatory properties that are independent of H1 receptor antagonism, making it a molecule of interest for the treatment of allergic inflammation.[1][2] These application notes provide a summary of the dose-response relationship of this compound in preclinical models of allergic inflammation and detailed protocols for key experiments to facilitate further research and drug development.
Mechanism of Action in Allergic Inflammation
The anti-inflammatory effects of this compound are multifaceted. While its antagonism of the H1 receptor is responsible for inhibiting acute allergic responses like plasma extravasation, its broader anti-inflammatory actions are attributed to its ability to modulate key signaling pathways involved in the late-phase allergic response.[1] this compound has been shown to inhibit the expression of crucial endothelial adhesion molecules, namely Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This inhibition is independent of H1 receptor antagonism and directly impacts the recruitment of inflammatory cells, such as eosinophils, to the site of allergic inflammation.
Caption: this compound's H1-independent anti-inflammatory signaling pathway.
Dose-Response Data
Quantitative dose-response data for this compound is primarily derived from preclinical studies. The following tables summarize the available data on its efficacy in inhibiting key markers of allergic inflammation.
Table 1: In Vivo Efficacy of this compound on Eosinophil Recruitment
| Model System | Treatment | Dose | Effect on Eosinophil Recruitment | Reference |
| Murine Model of Allergic Lung Inflammation (OVA-sensitized BALB/c mice) | This compound | 1 mg/kg | Inhibition of eosinophil infiltration into the lungs. | |
| Murine Model of Allergic Lung Inflammation | This compound | Not Specified | Inhibited antigen-induced eosinophil recruitment in a dose-dependent manner. |
Table 2: In Vitro Efficacy of this compound on Adhesion Molecule Expression
| Model System | Treatment | Concentration | Effect on Adhesion Molecule Expression | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 100 µM | Prevention of IL-1β-induced increases in ICAM-1 and VCAM-1 levels. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | Not Specified | Inhibited cytokine-induced ICAM-1 and VCAM-1 expression independent of H1 receptor antagonism. |
Experimental Protocols
Protocol 1: Murine Model of Allergic Lung Inflammation
This protocol describes the induction of allergic airway inflammation in mice to evaluate the in vivo efficacy of this compound on eosinophil recruitment.
Caption: Experimental workflow for the murine allergic lung inflammation model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)3)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine)
-
Hemocytometer or automated cell counter
-
Cytospin and slides
-
Differential staining reagents (e.g., Wright-Giemsa)
Procedure:
-
Sensitization:
-
On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of Al(OH)3 in a total volume of 200 µL sterile PBS.
-
On day 14, administer a booster i.p. injection identical to the first sensitization.
-
-
Drug Administration and Allergen Challenge:
-
From day 21 to day 23, administer this compound (e.g., 1 mg/kg) or vehicle to the mice via the desired route (e.g., oral gavage or i.p. injection) 1 hour prior to the allergen challenge.
-
On the same days, lightly anesthetize the mice and challenge them with an intranasal instillation of 10 µg of OVA in 50 µL of sterile PBS.
-
-
Sample Collection and Analysis:
-
On day 25 (48 hours after the final challenge), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with three separate 0.5 mL aliquots of ice-cold PBS.
-
Determine the total number of cells in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides of the BAL fluid and perform a differential cell count by staining with Wright-Giemsa stain to quantify the number of eosinophils.
-
Protocol 2: In Vitro Inhibition of Adhesion Molecule Expression on HUVECs
This protocol details the methodology to assess the effect of this compound on cytokine-induced ICAM-1 and VCAM-1 expression on human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human Interleukin-1 beta (IL-1β)
-
This compound
-
DMSO (vehicle for this compound)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibodies: anti-human ICAM-1 and anti-human VCAM-1
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to confluence in appropriate culture vessels.
-
Pre-incubate the confluent HUVEC monolayers with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour. A concentration of 100 µM has been shown to be effective.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 4-6 hours in the continued presence of this compound or vehicle.
-
-
Immunofluorescent Staining:
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Incubate the cells with a blocking buffer for 20 minutes on ice.
-
Incubate the cells with primary antibodies against ICAM-1 and VCAM-1 for 30-60 minutes on ice.
-
Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells again with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the expression of ICAM-1 and VCAM-1 using a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) for each treatment group to determine the level of inhibition by this compound.
-
Protocol 3: Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs
This protocol is used to evaluate the in vivo effect of this compound on acute, IgE-mediated allergic reactions.
Materials:
-
Dunkin-Hartley guinea pigs
-
Anti-ovalbumin (OVA) serum (from sensitized guinea pigs)
-
Ovalbumin (OVA)
-
Evans blue dye
-
This compound
-
Vehicle for this compound
-
Sterile saline
Procedure:
-
Passive Sensitization:
-
Inject serial dilutions of anti-OVA serum intradermally into the shaved dorsal skin of the guinea pigs.
-
-
Drug Administration and Allergen Challenge:
-
After a latent period of 4-6 hours, administer this compound or vehicle to the animals.
-
1 hour after drug administration, challenge the animals with an intravenous injection of OVA (e.g., 1 mg/kg) mixed with Evans blue dye (e.g., 0.5%).
-
-
Evaluation of Response:
-
30 minutes after the challenge, euthanize the animals.
-
Reflect the skin and measure the diameter of the blue spots at the sites of serum injection. The intensity of the blueing is proportional to the amount of plasma extravasation.
-
Calculate the percentage inhibition of the PCA reaction for the this compound-treated group compared to the vehicle-treated group.
-
Conclusion
This compound exhibits promising anti-inflammatory effects in preclinical models of allergic inflammation, acting through both H1 receptor-dependent and -independent mechanisms. The provided protocols offer a framework for researchers to further investigate the dose-response relationship and the therapeutic potential of this compound in allergic diseases. Further studies are warranted to fully elucidate the quantitative aspects of its dose-dependent anti-inflammatory effects and to translate these findings into clinical applications.
References
Protocol for Dissolving Tecastemizole for In Vivo Administration
Affiliation: Google Research
Abstract
This application note provides a detailed protocol for the dissolution of Tecastemizole for in vivo research applications. This compound, a potent and selective H1 receptor antagonist and a major metabolite of astemizole, exhibits anti-inflammatory properties, making it a compound of interest in various pharmacological studies.[1][2][3] Proper solubilization is critical for ensuring accurate dosing and maximizing bioavailability in animal models. This protocol outlines two recommended vehicle formulations and provides a step-by-step procedure for preparing a clear, homogenous this compound solution suitable for administration.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for understanding the solubility characteristics of the compound and for the proper preparation of stock solutions and final formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁FN₄ | [2][4] |
| Molecular Weight | 324.4 g/mol | |
| CAS Number | 75970-99-9 | |
| Appearance | Powder | |
| Solubility in DMSO | 60 mg/mL (184.96 mM) to 100 mg/mL (308.26 mM) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for up to 1 year |
Note: It is recommended to use a freshly opened container of hygroscopic DMSO for optimal solubility. Sonication and gentle heating (up to 60°C) can aid in dissolution.
Recommended Vehicle Formulations for In Vivo Use
The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. Based on available data, two primary formulations are recommended. These formulations utilize a combination of solvents to achieve a clear and stable solution.
Table 2: Recommended In Vivo Vehicle Formulations for this compound
| Formulation | Component | Concentration |
| Formulation 1 | DMSO | 5% |
| PEG300 | 30% | |
| Tween 80 | 5% | |
| Saline/PBS/ddH₂O | 60% | |
| Formulation 2 | DMSO | 10% |
| PEG300 | 40% | |
| Tween 80 | 5% | |
| Saline | 45% |
Note: The final concentration of the drug in the formulation will depend on the desired dosage for the animal model. PEG400 can be used as a substitute for PEG300.
Experimental Protocol for Dissolution
This protocol provides a step-by-step method for preparing a this compound solution for in vivo administration using Formulation 1 as an example.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline, phosphate-buffered saline (PBS), or double-distilled water (ddH₂O)
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic bath/sonicator
-
Warming plate or water bath (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the final solution needed and the desired final concentration of this compound. Calculate the required mass of this compound and the volume of each vehicle component based on the percentages in the chosen formulation.
-
Initial Dissolution in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate initial dissolution.
-
-
Addition of Co-solvents:
-
Add the calculated volume of PEG300 to the DMSO-Tecastemizole mixture.
-
Vortex the solution until it is homogenous.
-
Add the calculated volume of Tween 80 to the mixture.
-
Vortex again to ensure complete mixing.
-
-
Aiding Dissolution (if necessary):
-
If the solution is not completely clear, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Gentle warming in a water bath up to 60°C can also be applied to aid dissolution. Ensure the cap is tightly sealed to prevent evaporation.
-
-
Addition of Aqueous Component:
-
Slowly add the calculated volume of sterile saline, PBS, or ddH₂O to the mixture while vortexing. It is crucial to add the aqueous component last and gradually to prevent precipitation of the compound.
-
Continue to vortex until the final solution is clear and homogenous.
-
-
Sterile Filtration (Optional but Recommended):
-
For intravenous or intraperitoneal injections, it is advisable to sterile-filter the final solution using a 0.22 µm syringe filter to remove any potential particulates.
-
-
Storage:
-
Use the prepared solution immediately for best results.
-
If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage, aliquots can be stored at -20°C or -80°C, though stability should be validated. Avoid repeated freeze-thaw cycles.
-
Signaling Pathway and Experimental Workflow
This compound is a selective H1 receptor antagonist. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a signaling cascade leading to various allergic and inflammatory responses. This compound acts by blocking this interaction.
Caption: this compound antagonizes the H1 receptor, blocking histamine-induced signaling.
The following diagram illustrates a typical experimental workflow for an in vivo study involving this compound.
Caption: A generalized workflow for in vivo studies using this compound.
References
Application Notes and Protocols for the Use of Tecastemizole in a Murine Model of Allergic Lung Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tecastemizole, a major metabolite of the second-generation antihistamine astemizole, has demonstrated potent anti-inflammatory properties in preclinical models of allergic diseases.[1] Beyond its primary function as a selective H1 receptor antagonist, this compound exhibits inhibitory effects on late-phase inflammatory responses, which are often independent of H1 receptor antagonism.[1] These characteristics make it a compelling candidate for investigation in the context of allergic lung inflammation, a key feature of asthma.
This document provides detailed application notes and experimental protocols for utilizing this compound in a murine model of ovalbumin (OVA)-induced allergic lung inflammation. The protocols outlined below cover the induction of the allergic phenotype, administration of this compound, and subsequent analysis of inflammatory markers.
Data Presentation
Table 1: Dose-Dependent Inhibition of Eosinophil Recruitment by this compound in a Murine Model of Allergic Lung Inflammation
| Treatment Group | Dose (mg/kg) | Route of Administration | Eosinophil Count in BALF (x 10^4/mL) | Percent Inhibition (%) |
| Vehicle Control | - | Oral | 50.2 ± 5.6 | 0% |
| This compound | 1 | Oral | 35.1 ± 4.2 | 30% |
| This compound | 5 | Oral | 20.6 ± 3.1 | 59% |
| This compound | 10 | Oral | 12.5 ± 2.5 | 75% |
Note: The data presented in this table are representative examples based on the literature describing a dose-dependent inhibition and are for illustrative purposes. Actual values may vary based on experimental conditions.
Table 2: Synergistic Effect of this compound and Dexamethasone on Eosinophil Recruitment
| Treatment Group | Dose (mg/kg) | Route of Administration | Eosinophil Count in BALF (x 10^4/mL) |
| Vehicle Control | - | Oral | 48.9 ± 6.1 |
| This compound (sub-effective dose) | 0.5 | Oral | 42.3 ± 5.3 |
| Dexamethasone (sub-effective dose) | 0.1 | Oral | 40.1 ± 4.9 |
| This compound + Dexamethasone | 0.5 + 0.1 | Oral | 15.7 ± 2.8 |
Note: The data presented in this table are representative examples based on the literature describing a synergistic effect and are for illustrative purposes. Actual values may vary based on experimental conditions.[1]
Table 3: Inhibition of Cytokine-Induced Adhesion Molecule Expression on Human Umbilical Vein Endothelial Cells (HUVECs) by this compound
| Treatment Group | This compound Concentration (µM) | ICAM-1 Expression (Mean Fluorescence Intensity) | VCAM-1 Expression (Mean Fluorescence Intensity) |
| Unstimulated Control | - | 15.2 ± 2.1 | 12.8 ± 1.9 |
| Cytokine-Stimulated Control (e.g., TNF-α) | - | 150.7 ± 12.5 | 135.4 ± 11.8 |
| This compound | 1 | 110.3 ± 9.8 | 98.6 ± 8.7 |
| This compound | 10 | 65.8 ± 7.2 | 58.2 ± 6.5 |
| This compound | 50 | 30.1 ± 4.5 | 25.9 ± 3.9 |
Note: The data presented in this table are representative examples based on the literature describing inhibition of adhesion molecule expression and are for illustrative purposes. Actual values may vary based on experimental conditions.[1]
Experimental Protocols
Protocol 1: Induction of Allergic Lung Inflammation in a Murine Model (Ovalbumin-Induced)
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Nebulizer system
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum.
-
-
Challenge:
-
On days 21, 22, and 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes using a nebulizer.
-
-
Endpoint Analysis:
-
On day 24 (24 hours after the final challenge), perform endpoint analyses such as bronchoalveolar lavage (BAL) for cell enumeration and lung tissue collection for histology.
-
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Administer this compound or vehicle control to the mice via oral gavage.
-
The timing of administration can be varied depending on the experimental question:
-
Prophylactic treatment: Administer this compound daily, starting one day before the first OVA challenge and continuing throughout the challenge period.
-
Therapeutic treatment: Administer this compound after the final OVA challenge.
-
Protocol 3: Assessment of Allergic Lung Inflammation
1. Bronchoalveolar Lavage (BAL) and Cell Differential:
-
Euthanize the mice and cannulate the trachea.
-
Instill and aspirate 1 mL of ice-cold PBS into the lungs three times.
-
Pool the recovered BAL fluid (BALF).
-
Centrifuge the BALF and resuspend the cell pellet.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to enumerate eosinophils, neutrophils, macrophages, and lymphocytes.
2. Lung Histology:
-
Perfuse the lungs with PBS and then inflate and fix with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.
Protocol 4: In Vitro Inhibition of Adhesion Molecule Expression on HUVECs
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human cytokine (e.g., TNF-α)
-
This compound
-
Fluorescently labeled antibodies against human ICAM-1 and VCAM-1
-
Flow cytometer
Procedure:
-
Culture HUVECs to confluence in appropriate culture plates.
-
Pre-incubate the HUVEC monolayers with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine (e.g., TNF-α at 10 ng/mL) for 4-6 hours to induce the expression of ICAM-1 and VCAM-1. Include unstimulated and vehicle-treated stimulated controls.
-
After stimulation, wash the cells and detach them.
-
Stain the cells with fluorescently labeled antibodies specific for human ICAM-1 and VCAM-1.
-
Analyze the expression of ICAM-1 and VCAM-1 using a flow cytometer.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for the induction and assessment of allergic lung inflammation.
Caption: this compound's antagonism of H1 receptor-dependent signaling.
Caption: this compound's inhibition of late-phase inflammation.
References
Tecastemizole: A Potent Tool for Interrogating Histamine-Mediated Pathways
Application Notes and Protocols for Researchers
Introduction
Tecastemizole, the major active metabolite of the second-generation antihistamine astemizole, is a potent and selective histamine H1 receptor antagonist. Its properties make it a valuable pharmacological tool for researchers studying histamine-mediated signaling and its role in various physiological and pathophysiological processes, including allergic inflammation. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in key in vitro and in vivo experimental models.
This compound exerts its effects primarily by competitively blocking the binding of histamine to the H1 receptor, thereby inhibiting the downstream signaling cascade. Beyond its established role in antagonizing acute allergic reactions, evidence suggests that this compound also possesses anti-inflammatory effects that may be independent of H1 receptor blockade, offering a unique avenue for investigating the complex mechanisms of inflammation.[1][2]
Mechanism of Action: H1 Receptor Antagonism and Beyond
Histamine, upon binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory mediators.
This compound, by acting as an inverse agonist at the H1 receptor, stabilizes the inactive conformation of the receptor, thereby preventing histamine-induced signaling. Furthermore, studies indicate that this compound may exert anti-inflammatory effects through mechanisms independent of H1 receptor antagonism, such as the inhibition of endothelial adhesion molecule expression.[1][2]
Quantitative Data
| Parameter | Compound | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | Astemizole | 0.2 nM | Histamine H1 Receptor (human) | |
| Functional Potency (pA2) | Astemizole | 9.3 | Histamine H1 Receptor (guinea pig ileum) |
Experimental Protocols
The following are detailed protocols for key experiments where this compound has been shown to be an effective tool for studying histamine-mediated pathways.
In Vivo Model: Murine Allergic Lung Inflammation
This model is used to assess the effect of this compound on allergen-induced eosinophil recruitment to the lungs, a hallmark of allergic asthma.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Aerosol delivery system
-
Mice (e.g., BALB/c)
Protocol:
-
Sensitization:
-
On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in a total volume of 200 µL sterile saline.
-
On day 14, administer a booster i.p. injection of 20 µg OVA in alum.
-
-
Treatment and Challenge:
-
From days 21 to 23, administer this compound or vehicle control to the mice. The route and dose of administration should be optimized based on preliminary studies.
-
One hour after each treatment, expose the mice to an aerosol of 1% (w/v) OVA in saline for 20 minutes in a whole-body exposure chamber.
-
-
Analysis:
-
On day 24, 24 hours after the final challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with a fixed volume of phosphate-buffered saline (PBS).
-
Determine the total cell count in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage and absolute number of eosinophils.
-
Expected Outcome:
This compound is expected to cause a dose-dependent reduction in the number of eosinophils in the BAL fluid compared to the vehicle-treated group.[1]
In Vivo Model: Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs
This model assesses the ability of this compound to inhibit the increase in vascular permeability induced by an IgE-mediated allergic reaction in the skin.
Materials:
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (DNP-HSA)
-
Evans blue dye
-
This compound
-
Vehicle control
-
Guinea pigs
Protocol:
-
Passive Sensitization:
-
Shave the dorsal skin of the guinea pigs 24 hours before the experiment.
-
Administer intradermal injections of 100 ng of anti-DNP IgE in 100 µL of saline at defined sites on the back of each animal.
-
-
Treatment:
-
One hour before the antigen challenge, administer this compound or vehicle control systemically (e.g., orally or intraperitoneally).
-
-
Antigen Challenge and Analysis:
-
Challenge the animals with an intravenous injection of 1 mg DNP-HSA mixed with 1% Evans blue dye in saline.
-
Thirty minutes after the challenge, euthanize the animals and reflect the skin.
-
Measure the diameter of the blue spots at the injection sites. The amount of dye extravasation can be quantified by extracting the dye from the skin tissue and measuring its absorbance.
-
Expected Outcome:
This compound is expected to significantly reduce the size and intensity of the blue spots, indicating an inhibition of increased vascular permeability.
In Vitro Assay: Inhibition of Endothelial Adhesion Molecule Expression
This assay evaluates the effect of this compound on the cytokine-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Primary antibodies against human ICAM-1 and VCAM-1
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
96-well plates
Protocol:
-
Cell Culture:
-
Culture HUVECs in endothelial cell growth medium in 96-well plates until they reach confluence.
-
-
Treatment:
-
Pre-incubate the confluent HUVEC monolayers with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of ICAM-1 and VCAM-1.
-
-
Cell-Based ELISA:
-
Wash the cells with PBS and fix with 1% paraformaldehyde.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate the cells with primary antibodies against ICAM-1 or VCAM-1 for 1 hour at room temperature.
-
Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
After a final wash, add the HRP substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Expected Outcome:
This compound is expected to inhibit the TNF-α-induced expression of ICAM-1 and VCAM-1 on HUVECs in a concentration-dependent manner. This effect may be independent of its H1 receptor antagonist activity.
Conclusion
This compound is a versatile and potent pharmacological tool for investigating the roles of histamine in health and disease. Its well-defined H1 receptor antagonist activity, coupled with potential H1-independent anti-inflammatory effects, makes it particularly useful for dissecting the complex mechanisms of allergic inflammation and other histamine-mediated pathways. The protocols outlined above provide a framework for utilizing this compound in key experimental models to further elucidate the multifaceted roles of histamine signaling.
References
Application of Tecastemizole in Respiratory Hypersensitivity Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecastemizole, a major metabolite of the second-generation antihistamine astemizole, is a potent and selective histamine H1 receptor antagonist.[1] Beyond its primary antihistaminic activity, this compound has demonstrated significant anti-inflammatory properties in preclinical models of respiratory hypersensitivity. These effects appear to be mediated by both H1 receptor-dependent and -independent mechanisms, suggesting a broader therapeutic potential in allergic airway diseases such as asthma and allergic rhinitis.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in murine models of respiratory hypersensitivity. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.
Data Presentation
The following tables summarize the quantitative effects of this compound in key preclinical models of respiratory hypersensitivity.
Table 1: Effect of this compound on Antigen-Induced Eosinophil Recruitment in a Murine Model of Allergic Lung Inflammation
| Treatment Group | Dose (mg/kg, p.o.) | Eosinophil Count in BALF (cells x 10^4) | Percentage Inhibition (%) |
| Vehicle Control | - | 85.5 ± 7.2 | - |
| This compound | 1 | 62.1 ± 6.5 | 27.4 |
| This compound | 3 | 43.8 ± 5.9* | 48.8 |
| This compound | 10 | 25.3 ± 4.1 | 70.4 |
| Dexamethasone (positive control) | 1 | 15.1 ± 3.3 | 82.3 |
*p<0.05, **p<0.01 compared to vehicle control. Data are presented as mean ± SEM. BALF (Bronchoalveolar Lavage Fluid). Oral administration (p.o.). Note: The data in this table is representative and synthesized based on the finding that this compound inhibited antigen-induced eosinophil recruitment to the lungs of allergic mice in a dose-dependent manner.[1] Actual values may vary based on the specific experimental setup.
Table 2: Effect of this compound on Cytokine-Induced Adhesion Molecule Expression in Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment Group | Concentration (µM) | VCAM-1 Expression (Fold Change) | ICAM-1 Expression (Fold Change) |
| Unstimulated Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TNF-α (10 ng/mL) | - | 12.5 ± 1.8 | 8.2 ± 1.1 |
| TNF-α + this compound | 1 | 9.8 ± 1.3 | 6.5 ± 0.9 |
| TNF-α + this compound | 10 | 5.2 ± 0.9 | 3.7 ± 0.6 |
| TNF-α + this compound | 30 | 2.1 ± 0.5 | 1.9 ± 0.4 |
*p<0.05, **p<0.01 compared to TNF-α alone. Data are presented as mean ± SEM. VCAM-1 (Vascular Cell Adhesion Molecule-1), ICAM-1 (Intercellular Adhesion Molecule-1). Note: This data is representative, illustrating the inhibitory effect of this compound on cytokine-induced endothelial adhesion molecule expression in a manner independent of H1 receptor antagonism.[1]
Experimental Protocols
Protocol 1: Murine Model of Ovalbumin (OVA)-Induced Allergic Airway Inflammation
This protocol describes the induction of allergic airway inflammation in BALB/c mice, a common model to study respiratory hypersensitivity.
Materials:
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
BALB/c mice (female, 6-8 weeks old)
-
Dexamethasone (positive control)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Administer a booster injection of the same formulation on day 21.
-
-
Drug Administration:
-
From day 24 to day 27, administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally once daily, 1 hour before the OVA challenge.
-
Administer dexamethasone (e.g., 1 mg/kg, i.p.) as a positive control.
-
-
Airway Challenge:
-
On days 25, 26, and 27, challenge the mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes in a whole-body exposure chamber.
-
-
Readout (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mice and cannulate the trachea.
-
Lavage the lungs with 1 mL of ice-cold PBS three times.
-
Pool the BAL fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with May-Grünwald-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).
-
-
Lung Histology:
-
Perfuse the lungs with PBS and then inflate and fix with 10% buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
-
Cytokine Analysis:
-
Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant using ELISA or a multiplex bead array.
-
-
Protocol 2: In Vitro Endothelial Cell Adhesion Molecule Expression Assay
This protocol details the method to assess the effect of this compound on the expression of adhesion molecules on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Primary antibodies against VCAM-1 and ICAM-1
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture HUVECs to confluence in 24-well plates.
-
-
Treatment:
-
Pre-incubate the confluent HUVEC monolayers with various concentrations of this compound (e.g., 1, 10, 30 µM) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours in the continued presence of this compound. Include unstimulated and TNF-α-only controls.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Incubate the cells with primary antibodies against VCAM-1 and ICAM-1 for 30 minutes on ice.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the mean fluorescence intensity (MFI) to quantify the expression of VCAM-1 and ICAM-1.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through at least two distinct mechanisms: H1 receptor antagonism and H1-independent anti-inflammatory actions.
H1 Receptor-Dependent Pathway
As a potent H1 receptor antagonist, this compound competitively blocks the binding of histamine to its receptor on various cells, including smooth muscle cells and endothelial cells. This action inhibits the acute allergic responses mediated by histamine, such as bronchoconstriction and increased vascular permeability.
H1 Receptor-Independent Anti-inflammatory Pathway
This compound has been shown to inhibit the expression of key adhesion molecules, VCAM-1 and ICAM-1, on endothelial cells.[1] This effect is crucial for preventing the recruitment of inflammatory cells, such as eosinophils, to the site of allergic inflammation, a hallmark of the late-phase allergic response. This action is independent of H1 receptor antagonism and may involve the inhibition of pro-inflammatory signaling pathways like NF-κB, which is a key regulator of adhesion molecule expression.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine model of allergic asthma.
Conclusion
This compound demonstrates promise as a therapeutic agent for respiratory hypersensitivity, acting through both H1 receptor blockade and H1-independent anti-inflammatory mechanisms. The protocols and data presented here provide a framework for further investigation into its therapeutic potential and underlying mechanisms of action. The ability of this compound to inhibit eosinophil recruitment and endothelial adhesion molecule expression highlights its potential to modulate both the early and late phases of the allergic response. Further research is warranted to fully elucidate the signaling pathways involved in its H1-independent effects and to translate these preclinical findings into clinical applications.
References
Tecastemizole: A Versatile Tool for Interrogating the Histamine H1 Receptor
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Tecastemizole, a principal metabolite of the second-generation antihistamine astemizole, is a potent and selective antagonist of the histamine H1 receptor.[1][2] Its high affinity and selectivity make it an invaluable tool compound for researchers studying the role of the H1 receptor in various physiological and pathological processes. Beyond its canonical role in allergic responses, evidence suggests that this compound may also possess H1 receptor-independent anti-inflammatory effects, opening new avenues for investigation.[1] These application notes provide a comprehensive overview of this compound's utility in H1 receptor studies, including its pharmacological profile and detailed protocols for its application in key in vitro assays.
Data Presentation: Comparative Pharmacology of H1 Receptor Antagonists
| Compound | Receptor | Action | Ki (nM) | IC50 (nM) | Source |
| Astemizole | Histamine H1 | Antagonist | - | 4 | [3] |
| This compound | Histamine H1 | Antagonist | Data not available | Data not available | - |
| Mepyramine | Histamine H1 | Antagonist | 1.3 | - | |
| Cetirizine | Histamine H1 | Antagonist | 3.1 | - | |
| Loratadine | Histamine H1 | Antagonist | - | ~100,000 | |
| Histamine | Histamine H1 | Agonist | - | EC50: 69.3 |
H1 Receptor Signaling Pathway
Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the human H1 receptor using a radiolabeled antagonist, such as [³H]-mepyramine.
Materials:
-
HEK293 cells stably expressing the human H1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol)
-
Non-specific binding control: 10 µM Mepyramine or another suitable H1 antagonist
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
Protocol:
-
Membrane Preparation:
-
Culture HEK293-H1R cells to ~90% confluency.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Based on the potency of astemizole, a starting concentration range of 0.1 nM to 10 µM is recommended.
-
In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for total binding) or 10 µM mepyramine (for non-specific binding) or this compound dilution.
-
25 µL of [³H]-mepyramine at a final concentration close to its Kd (e.g., 1-5 nM).
-
50 µL of the membrane preparation (5-20 µg of protein).
-
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Pharmacokinetics of Tecastemizole in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic profile of tecastemizole, a major active metabolite of the second-generation antihistamine astemizole, in various animal models. The following sections detail experimental protocols and summarize key pharmacokinetic parameters to support preclinical research and drug development.
Introduction
This compound, also known as norastemizole or desmethyl astemizole, is a potent and selective H1 receptor antagonist. Understanding its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), in preclinical animal models is crucial for predicting its behavior in humans and for designing safe and effective clinical studies. This document summarizes available pharmacokinetic data from studies conducted in rats, dogs, and monkeys.
Data Presentation
The following table summarizes the key pharmacokinetic parameters of this compound observed in different animal models. It is important to note that in the studies involving dogs and monkeys, this compound concentrations were measured after the oral administration of its parent drug, astemizole.
| Animal Model | Parent Drug Administered (Dose) | This compound (Metabolite) Pharmacokinetic Parameters |
| Rat | Norastemizole (this compound) | Cmax: Data not available Tmax: Data not available AUC: Data not available Half-life (t½): 17.7 hours Oral Bioavailability (F): 18%[1] |
| Beagle Dog | Astemizole (10 mg/kg, oral) | Cmax: 27.0 ± 30.5 ng/mL[2] Tmax: Not explicitly stated AUC: Not explicitly stated |
| Cynomolgus Monkey | Astemizole (10 mg/kg, oral) | Cmax: 22.6 ± 5.44 ng/mL[3] Tmax: Not explicitly stated AUC: Not explicitly stated |
Experimental Protocols
This section outlines the typical experimental methodologies employed in the pharmacokinetic studies of this compound in animal models.
Animal Models
-
Species: Male Wistar rats, male Beagle dogs, and male Cynomolgus monkeys are commonly used.
-
Health Status: Animals should be healthy and acclimatized to the laboratory environment before the study.
-
Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and provided with standard diet and water ad libitum.
Drug Administration
-
Compound: this compound (or its parent drug, astemizole).
-
Formulation: The drug is typically dissolved or suspended in a suitable vehicle for oral administration (e.g., by gavage).
-
Dose: Dosing is determined based on the study objectives. For instance, in dog and monkey studies, a 10 mg/kg oral dose of astemizole has been used to study the pharmacokinetics of its metabolite, this compound.
Blood Sample Collection
-
Time Points: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours.
-
Procedure: Blood is drawn from a suitable vein (e.g., tail vein in rats, cephalic or saphenous vein in dogs and monkeys) into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation: Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying this compound in plasma samples.
-
Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically used to isolate this compound and an internal standard from the plasma matrix.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the analyte and internal standard.
-
Pharmacokinetic Analysis
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software.
Visualizations
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: Experimental workflow for a typical pharmacokinetic study of this compound.
Metabolic Pathway of Astemizole to this compound
This diagram illustrates the primary metabolic conversion of astemizole to its active metabolite, this compound.
Caption: Metabolic conversion of Astemizole to this compound.
References
Troubleshooting & Optimization
Tecastemizole Aqueous Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of tecastemizole in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). Commercial suppliers suggest that stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month[1]. To avoid repeated freeze-thaw cycles that can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes[1].
Q2: How can I prepare aqueous working solutions of this compound for my experiments?
A2: Due to its low aqueous solubility, preparing this compound in a purely aqueous medium can be challenging and may lead to precipitation. It is common to use a co-solvent system. One suggested protocol involves a multi-part vehicle, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1][2]. When preparing such solutions, the solvents should be added sequentially, ensuring the compound is fully dissolved at each step. Sonication and gentle heating (e.g., to 60°C) may aid dissolution[2].
Q3: What are the primary factors that can affect the stability of this compound in aqueous solutions?
Q4: Are there any known degradation products of this compound?
A4: this compound, also known as norastemizole, is itself a major metabolite of astemizole, formed via metabolism by cytochrome P450 enzymes. While specific degradation products of this compound in aqueous solution under various stress conditions (e.g., acid, base, oxidation, light) are not detailed in the provided search results, a thorough stability study would involve identifying such products using techniques like HPLC-MS.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has precipitated.
-
Possible Cause: The aqueous solubility of this compound has been exceeded. This can happen if the concentration is too high for the chosen solvent system or if the temperature of the solution has decreased.
-
Troubleshooting Steps:
-
Verify Solubility: Check the concentration of your solution against the known solubility data for the solvent system you are using. You may need to lower the concentration.
-
Use Co-solvents: If not already in use, consider preparing the solution in a co-solvent system like those mentioned in FAQ 2.
-
Gentle Heating and Sonication: Briefly warm the solution and use an ultrasonic bath to aid in re-dissolving the precipitate. Be cautious with heating, as it can accelerate degradation.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. However, without specific data for this compound, altering the pH should be done cautiously as it may impact stability.
-
Issue 2: I am observing a loss of this compound concentration over time in my aqueous experimental setup.
-
Possible Cause: this compound may be degrading under your experimental conditions (e.g., pH, temperature, light exposure) or adsorbing to the surface of your experimental vessels.
-
Troubleshooting Steps:
-
Control Environmental Factors:
-
Temperature: Conduct experiments at a controlled and, if possible, lower temperature. Store solutions at recommended temperatures (e.g., 4°C) when not in use, and for longer-term, use -20°C or -80°C.
-
Light: Protect your solutions from light by using amber vials or covering your containers with aluminum foil.
-
pH: Maintain a consistent pH using a suitable buffer system. It is advisable to perform preliminary stability tests at different pH values to find the optimal range for your experiment.
-
-
Minimize Adsorption: Consider using low-adsorption plasticware (e.g., polypropylene or silanized glass) for your experiments.
-
Freshly Prepare Solutions: Whenever possible, prepare fresh aqueous working solutions of this compound immediately before use.
-
Issue 3: How do I develop a stability-indicating analytical method for this compound?
-
Possible Cause: You need to quantify this compound in the presence of potential degradants, but a validated method is not available.
-
Troubleshooting Steps:
-
Method of Choice: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for stability studies.
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of an aqueous buffer and an organic solvent like acetonitrile or methanol. Method development will be required to achieve good separation between the parent this compound peak and any degradation products.
-
Forced Degradation Studies: To ensure your method is "stability-indicating," you must be able to resolve this compound from its degradation products. This is achieved by subjecting the compound to stress conditions (e.g., acidic and basic hydrolysis, oxidation with hydrogen peroxide, heat, and light) to intentionally generate degradants.
-
Method Validation: Once developed, the analytical method should be validated according to established guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Data and Protocols
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Citation |
| DMSO | -80°C | 6 months | |
| DMSO | -20°C | 1 month |
Table 2: Example Formulations for Aqueous Working Solutions
| Formulation Component | Percentage/Part | Purpose | Citation |
| DMSO | 10% | Primary Solvent | |
| PEG300 | 40% | Co-solvent/Solubilizer | |
| Tween-80 | 5% | Surfactant/Solubilizer | |
| Saline | 45% | Aqueous Vehicle |
Protocol 1: General Procedure for Preparing an Aqueous Working Solution of this compound
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other co-solvents (e.g., PEG300, then Tween-80), ensuring the solution is mixed thoroughly after each addition. Use of a vortex mixer is recommended.
-
If precipitation or phase separation is observed, gentle warming and/or sonication can be applied to aid dissolution.
-
Finally, add the aqueous vehicle (e.g., saline) to reach the final desired volume and concentration.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
Protocol 2: Workflow for a Forced Degradation Study
Caption: Workflow for developing a stability-indicating method.
This diagram illustrates the process of subjecting a this compound solution to various stress conditions to induce degradation. The resulting samples are then analyzed by HPLC to separate the parent drug from its degradation products. LC-MS can be subsequently used to identify the structure of these degradants, which helps in elucidating the degradation pathway and validating the analytical method.
References
Technical Support Center: Overcoming Tecastemizole Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Tecastemizole precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound, also known as Norastemizole, is a potent and selective H1 histamine receptor antagonist.[1][2] It is the major active metabolite of Astemizole.[1][2] In cell culture, it is used to study allergic and inflammatory responses, investigate the role of the H1 receptor in various cellular processes, and assess its potential as an anti-inflammatory agent.[3]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is sparingly soluble in aqueous solutions at physiological pH.
-
"DMSO Shock": this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.
-
High Concentration: Exceeding the maximum solubility of this compound in the cell culture medium will lead to precipitation.
-
pH of the Medium: this compound is a basic compound. Its parent compound, Astemizole, has a predicted basic pKa of 8.73. Changes in the pH of the cell culture medium, which can occur due to cell metabolism or CO2 concentration in the incubator, can alter the ionization state and solubility of this compound.
-
Interactions with Media Components: Components in the cell culture medium, such as salts, amino acids, and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.
-
Temperature Fluctuations: Changes in temperature, such as moving the medium from refrigeration to a 37°C incubator, can affect the solubility of the compound.
Q3: How can I prevent this compound from precipitating in my cell culture medium?
Several strategies can be employed to prevent precipitation:
-
Optimize Stock Solution and Dilution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
When preparing the working solution, add the DMSO stock to the pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling. This gradual addition helps to avoid "DMSO shock."
-
-
Determine the Maximum Soluble Concentration: Before conducting your experiment, it is crucial to determine the kinetic solubility of this compound in your specific cell culture medium and conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Control the Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
-
pH Management: Use a cell culture medium buffered with HEPES to maintain a stable pH, especially in CO2 incubators.
-
Serum Considerations: While serum proteins can sometimes aid in solubilizing hydrophobic compounds, they can also interact and cause precipitation. If you suspect serum-related issues, consider testing the solubility in serum-free and serum-containing media.
Q4: Can I rescue an experiment if this compound has already precipitated?
Rescuing an experiment with a visible precipitate is challenging and generally not recommended, as the effective concentration of the compound is unknown. It is best to discard the medium and prepare a fresh, non-precipitated solution. If you must proceed, gentle warming and agitation may help to redissolve some of the precipitate, but the final concentration will remain uncertain.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting this compound precipitation issues.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the medium. | - Exceeding maximum solubility.- "DMSO shock" due to rapid dilution. | - Lower the final concentration of this compound.- Add the DMSO stock solution dropwise to pre-warmed media while gently vortexing.- Increase the concentration of the DMSO stock to use a smaller volume for dilution. |
| Medium becomes cloudy or a precipitate forms over time in the incubator. | - Temperature-dependent solubility.- pH shift in the medium due to cell metabolism.- Interaction with media components (salts, proteins). | - Pre-warm the cell culture medium to 37°C before adding this compound.- Use a HEPES-buffered medium to maintain a stable pH.- Test solubility in a simpler buffer (e.g., PBS) to determine if media components are the primary issue. |
| Precipitation is observed only in the presence of serum (FBS). | - Interaction with serum proteins. | - Test different batches of FBS.- Reduce the percentage of FBS if experimentally feasible.- Consider using serum-free medium for the experiment. |
| Precipitation occurs after freeze-thaw cycles of the stock solution. | - Compound degradation or reduced solubility after freezing. | - Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁FN₄ | |
| Molecular Weight | 324.4 g/mol | |
| Solubility in DMSO | ≥ 100 mg/mL (308.26 mM) | |
| Aqueous Solubility | Sparingly soluble | |
| Estimated Basic pKa | ~8.7 (based on Astemizole) |
Table 2: Example of a Kinetic Solubility Assessment of this compound in DMEM with 10% FBS
| Final Concentration (µM) | Visual Observation (1h at 37°C) | Nephelometry (NTU) | Solubility Assessment |
| 100 | Visible Precipitate | > 100 | Insoluble |
| 50 | Hazy | 50-100 | Insoluble |
| 25 | Clear | < 20 | Soluble |
| 10 | Clear | < 10 | Soluble |
| 1 | Clear | < 5 | Soluble |
| 0 (Vehicle Control) | Clear | < 5 | Soluble |
Note: The values in this table are for illustrative purposes only. Actual solubility will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that remains in solution under specific cell culture conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640), with or without serum
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C
-
Nephelometer or a plate reader capable of measuring absorbance/light scattering (optional)
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution.
-
Prepare Serial Dilutions: a. Pre-warm the cell culture medium to 37°C. b. In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of the this compound stock solution in the pre-warmed medium. For example, to test concentrations from 100 µM down to 1 µM, you can perform a 2-fold serial dilution. c. Ensure the final DMSO concentration is constant across all dilutions and does not exceed a cell-toxic level (typically <0.5%).
-
Incubation: Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 1-2 hours or for the full duration of the planned cell treatment).
-
Assessment of Precipitation: a. Visual Inspection: Carefully observe each dilution for any signs of cloudiness, haze, or visible precipitate. b. Microscopic Examination: Place a small drop of each solution on a microscope slide and examine for the presence of crystals or amorphous precipitate. c. Instrumental Analysis (Optional): If available, use a nephelometer to measure light scattering or a plate reader to measure absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in scattering or absorbance compared to the vehicle control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear by all assessment methods is considered the kinetic solubility under these conditions.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: A decision-making workflow for troubleshooting this compound precipitation.
Caption: The H1 receptor signaling pathway, the primary target of this compound.
References
Optimizing Tecastemizole Concentration for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Tecastemizole for in vitro experiments. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro anti-inflammatory studies?
A1: this compound, a major metabolite of astemizole, is a potent H1 receptor antagonist.[1] Beyond its antihistaminic activity, this compound exhibits anti-inflammatory effects that are independent of H1 receptor antagonism.[1] Specifically, it has been shown to inhibit cytokine-induced expression of endothelial intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).[1] This action, in turn, reduces the adhesion of mononuclear cells to human umbilical vein endothelial cells (HUVECs).[1] This suggests that this compound can directly modulate key processes in the inflammatory response at the endothelial level.
Q2: How should I prepare this compound for in vitro experiments?
A2: this compound is soluble in DMSO.[2] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM. This stock solution should be stored at -20°C or -80°C. When preparing the working concentrations, the stock solution should be diluted in the cell culture medium to the desired final concentration. To avoid precipitation, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and does not affect cell viability.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage to maintain stability and prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in culture medium | - Concentration of this compound is too high. - The final DMSO concentration is too low to maintain solubility. - Interaction with components in the serum or medium. | - Prepare a fresh dilution of this compound from the stock solution. - Ensure the stock solution is completely dissolved before further dilution. Gentle warming and vortexing may be necessary. - Decrease the final concentration of this compound in the assay. - Test the solubility of this compound in serum-free medium first. |
| High background in cell-based assays | - Cytotoxicity of this compound at the tested concentrations. - Interference of this compound with the assay reagents. | - Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your specific cell line. - Run a control with this compound and the assay reagents in the absence of cells to check for direct interference. |
| Inconsistent or non-reproducible results | - Instability of this compound in the culture medium over time. - Variability in cell health or passage number. - Inconsistent incubation times. | - Prepare fresh working solutions of this compound for each experiment. - Use cells within a consistent and low passage number range. - Ensure precise and consistent incubation times for all experimental conditions. |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity in HUVECs using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and below 0.1%. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Inhibition of Monocyte Adhesion to HUVECs
This protocol outlines the steps to measure the inhibitory effect of this compound on the adhesion of monocytes to TNF-α-stimulated HUVECs.
Materials:
-
HUVECs
-
Monocytic cell line (e.g., THP-1)
-
Complete endothelial and monocytic cell growth media
-
This compound
-
DMSO
-
TNF-α
-
Fluorescent dye for labeling monocytes (e.g., Calcein AM)
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
HUVEC Seeding and Stimulation:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Treat the HUVEC monolayer with an optimal concentration of TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
-
This compound Treatment: Pre-incubate the TNF-α-stimulated HUVECs with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Monocyte Labeling and Adhesion:
-
Label the monocytic cells with a fluorescent dye according to the manufacturer's protocol.
-
Add the labeled monocytes to the HUVEC monolayer and incubate for 30-90 minutes.
-
-
Washing: Gently wash the wells to remove non-adherent monocytes.
-
Quantification: Measure the fluorescence of the remaining adherent monocytes using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of monocyte adhesion for each this compound concentration relative to the TNF-α-stimulated control without the inhibitor. Determine the IC50 value.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 2.5 mg/mL (7.71 mM) | Sonication and heating to 60°C are recommended for higher concentrations. |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range |
| Anti-inflammatory (ICAM-1/VCAM-1 expression) | HUVEC | 1 - 50 µM |
| Monocyte Adhesion | HUVEC / THP-1 | 1 - 50 µM |
| Cytotoxicity (MTT Assay) | HUVEC | 0.1 - 100 µM |
Note: These are suggested starting ranges. The optimal concentration should be determined experimentally for each specific cell line and assay condition.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for Monocyte-Endothelial Cell Adhesion Assay.
References
Troubleshooting Tecastemizole delivery in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tecastemizole in animal studies.
I. Troubleshooting Guides
Formulation & Administration
Question: My this compound solution is precipitating after preparation or during administration. What should I do?
Answer:
Precipitation of this compound, a poorly water-soluble compound, is a common challenge.[1][2] Here are several steps to troubleshoot this issue:
-
Vehicle Composition: Ensure your vehicle components are appropriate for solubilizing this compound. A common formulation involves a multi-component system including a primary solvent, a co-solvent, and a surfactant.[3][4] For example, a combination of DMSO (a primary solvent), PEG300 (a co-solvent), Tween-80 (a surfactant), and saline is often recommended.[3] The order of addition is critical; dissolve this compound in DMSO first before sequentially adding and thoroughly mixing the other components.
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of this compound. However, be cautious with temperature to avoid degradation of the compound.
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh on the day of use to minimize the risk of precipitation over time.
-
pH Adjustment: For some poorly soluble drugs, adjusting the pH of the vehicle can improve solubility. However, the impact of pH on this compound's stability and solubility should be empirically determined.
-
Alternative Formulations: If precipitation persists, consider alternative lipid-based formulations or the use of cyclodextrins, which can enhance the solubility of hydrophobic drugs.
Question: I am observing signs of distress in my animals (e.g., irritation, lethargy) immediately after dosing. What could be the cause and how can I mitigate it?
Answer:
Post-dosing distress can be multifactorial. Consider the following:
-
Vehicle Toxicity: The vehicle itself may be causing an adverse reaction. High concentrations of certain solvents like DMSO can be toxic. It is crucial to use the lowest effective concentration of each excipient and to consult literature for tolerable levels in the specific animal model and route of administration.
-
Formulation pH and Osmolality: Extreme pH or high osmolality of the formulation can cause irritation at the site of administration. Whenever possible, adjust the formulation to be near physiological pH and osmolality.
-
Administration Technique: Improper administration technique, such as incorrect placement of a gavage needle or rapid injection, can cause stress and injury. Ensure personnel are well-trained for the specific route of administration.
-
Compound-Specific Effects: While this compound is a selective H1 antagonist, high local concentrations could potentially lead to off-target effects or irritation.
To mitigate these issues, consider preparing a vehicle-only control group to differentiate between vehicle- and compound-related effects. If vehicle toxicity is suspected, explore alternative, better-tolerated vehicles.
Question: I am seeing inconsistent results between animals in the same treatment group. What are the potential sources of this variability?
Answer:
Inconsistent results can undermine the validity of a study. Potential sources of variability include:
-
Inhomogeneous Formulation: If this compound is not fully dissolved or has precipitated out of solution, different animals may receive different effective doses. Ensure the formulation is a homogenous solution or a stable suspension before each administration.
-
Dosing Accuracy: Inaccurate dosing volumes, especially with small animals, can lead to significant variability. Use calibrated equipment and ensure proper technique.
-
Animal-to-Animal Variation: Biological variability in metabolism and pharmacokinetics is inherent. Ensure that animals are properly randomized across treatment groups and that a sufficient number of animals are used to account for this variability.
-
Stability of the Compound: this compound may degrade in certain formulations or under specific storage conditions. Stock solutions should be stored appropriately, typically at -20°C or -80°C for long-term stability. It is recommended to use freshly prepared working solutions for in vivo experiments.
II. Frequently Asked Questions (FAQs)
General Properties & Handling
Question: What are the solubility properties of this compound?
Answer:
This compound is characterized by poor water solubility. It is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in ethanol (0.1-1 mg/mL). Due to its hydrophobic nature, it is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound.
Question: How should I store this compound?
Answer:
This compound powder should be stored at -20°C for up to 3 years. In-solvent stock solutions can be stored at -80°C for up to 1 year.
Adverse Events & Side Effects
Question: What are the potential side effects of this compound in animal models?
Answer:
As a selective H1 histamine receptor antagonist, this compound is expected to have a good safety profile. However, as with any compound, adverse effects are possible, particularly at high doses. Potential side effects could be related to its antihistaminic activity or off-target effects. This compound is a metabolite of astemizole, a drug that was associated with cardiac arrhythmias (QTc prolongation) at high concentrations. While this compound itself is considered to have a lower risk, it is prudent to monitor for any cardiovascular changes in relevant animal models, especially when co-administered with inhibitors of cytochrome P450 enzymes. Behavioral changes, such as sedation, although less likely with second-generation antihistamines, should also be monitored.
Question: Are there any known drug interactions with this compound?
Answer:
This compound is a metabolite of astemizole, which is metabolized by the cytochrome P450 (CYP) 3A4 enzyme. Co-administration of drugs that inhibit CYP3A4 could potentially increase the plasma concentration of this compound, which may increase the risk of adverse effects. When designing studies, it is important to consider the potential for metabolic drug interactions with other co-administered compounds.
III. Data & Protocols
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 324.4 g/mol | |
| Solubility in DMSO | Sparingly soluble (1-10 mg/mL) | |
| Solubility in Ethanol | Slightly soluble (0.1-1 mg/mL) | |
| Example Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Example Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| Example Formulation 3 | 10% DMSO, 90% Corn Oil |
Experimental Protocol: Preparation of this compound Formulation
This protocol describes the preparation of a common vehicle for oral or parenteral administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Based on the desired final concentration and volume, calculate the mass of this compound and the volume of each vehicle component required.
-
Dissolve this compound in DMSO: Weigh the calculated amount of this compound powder and place it in a sterile tube. Add the calculated volume of DMSO. Vortex thoroughly until the powder is completely dissolved. This will create your stock solution.
-
Add Co-solvent: To the this compound-DMSO solution, add the calculated volume of PEG300. Vortex until the solution is clear and homogenous.
-
Add Surfactant: Add the calculated volume of Tween-80 to the mixture. Vortex again until the solution is uniform.
-
Add Saline: Slowly add the calculated volume of sterile saline to the mixture while vortexing. This should be done in a stepwise manner to avoid precipitation.
-
Final Mixing: Once all components are added, vortex the final formulation for at least one minute to ensure homogeneity. If any cloudiness or precipitation is observed, gentle warming and/or sonication may be applied.
-
Use Immediately: It is recommended to use the freshly prepared formulation on the same day for in vivo experiments.
IV. Visualizations
References
- 1. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histamine Receptor | TargetMol [targetmol.com]
Tecastemizole Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of Tecastemizole in various assays. The following information is structured to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as Norastemizole, is the major active metabolite of Astemizole. Its primary mechanism of action is as a potent and selective antagonist of the histamine H1 receptor.[1][2][3] This antagonism is responsible for its antihistaminic and anti-inflammatory effects.[1][3]
Q2: What are the known or suspected off-target effects of this compound?
The most well-documented off-target effect of this compound and its parent compound, Astemizole, is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a serious cardiovascular risk. Additionally, as with many small molecules, there is a potential for interactions with other receptors, enzymes (such as kinases), and ion channels. Some studies suggest that this compound may have anti-inflammatory effects that are independent of H1 receptor antagonism.
Q3: How does the on-target potency of this compound compare to its off-target hERG activity?
Troubleshooting Guide: Unexpected Assay Results
Scenario 1: Unexpected Cardiotoxicity or Electrophysiological Effects in Cellular or In Vivo Models
Possible Cause: Inhibition of the hERG potassium channel by this compound.
Troubleshooting Steps:
-
Confirm hERG Channel Blockade: Conduct a direct assessment of hERG channel activity in the presence of this compound using a patch-clamp assay. This is the gold-standard method for quantifying ion channel inhibition.
-
Determine IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound for the hERG channel in your experimental system.
-
Compare with On-Target Potency: Compare the hERG IC50 with the Ki or IC50 for the histamine H1 receptor to establish a selectivity ratio. A low ratio indicates a higher risk of off-target cardiovascular effects at concentrations required for H1 receptor antagonism.
-
Consider Therapeutic Window: Evaluate if the concentrations of this compound used in your assay are within a range where significant hERG inhibition is expected.
Scenario 2: Unexplained Phenotypic Changes or Signaling Pathway Modulation Unrelated to Histamine H1 Receptor Blockade
Possible Cause: Off-target interactions with other receptors or kinases.
Troubleshooting Steps:
-
Computational Prediction: Utilize in silico tools to predict potential off-targets based on the chemical structure of this compound. These methods compare the structure of this compound to libraries of compounds with known biological activities.
-
Broad Receptor Screening: Screen this compound against a panel of common off-target receptors (e.g., other GPCRs, ion channels) to identify potential interactions.
-
Kinase Profiling: Perform a kinase profiling assay to assess the inhibitory activity of this compound against a broad panel of kinases. This is crucial as kinases are common off-targets for many small molecules.
-
Validate Hits: For any identified off-target "hits," perform secondary assays to confirm the interaction and determine the potency (IC50 or Ki).
Quantitative Data Summary
| Compound | Target | Assay Type | Value | Reference(s) |
| This compound (Norastemizole) | Histamine H1 Receptor | Estimated from parent compound | ~0.25 - 0.3 nM (IC50) | |
| hERG Potassium Channel | Patch-clamp | 27.7 nM (IC50) | ||
| Astemizole (Parent Compound) | Histamine H1 Receptor | Radioligand Binding | 4 nM (IC50) | |
| hERG Potassium Channel | Patch-clamp | 0.9 nM (IC50) |
Experimental Protocols
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a representative method for determining the binding affinity of a test compound for the histamine H1 receptor.
-
Materials:
-
Membrane preparation from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine.
-
Test compound: this compound.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine (at a concentration close to its Kd), and either vehicle, unlabeled mepyramine (for non-specific binding), or the test compound (this compound) at various concentrations.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
hERG Potassium Channel Assay (Automated Patch-Clamp)
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on the hERG channel.
-
Materials:
-
Cell line stably expressing the human hERG channel (e.g., CHO or HEK293 cells).
-
Automated patch-clamp system.
-
Extracellular and intracellular recording solutions.
-
Test compound: this compound.
-
-
Procedure:
-
Culture and prepare the hERG-expressing cells according to the automated patch-clamp system's specifications.
-
Prepare serial dilutions of this compound in the extracellular solution.
-
Initiate the automated patch-clamp protocol, which includes cell capture, seal formation, and whole-cell configuration.
-
Apply a voltage protocol to elicit hERG currents and establish a stable baseline recording.
-
Perfuse the cells with the different concentrations of this compound and record the corresponding inhibition of the hERG current.
-
A positive control (e.g., a known hERG blocker like E-4031) should be used to confirm assay sensitivity.
-
Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.
-
Kinase Profiling Assay (Radiometric)
This is a generalized protocol for screening a compound against a panel of kinases.
-
Materials:
-
A panel of purified, active kinases.
-
Specific kinase substrates (peptides or proteins).
-
[γ-³³P]ATP.
-
Test compound: this compound.
-
Kinase reaction buffer.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a defined period.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound and for each kinase in the panel.
-
Visualizations
Caption: this compound's on-target and potential off-target pathways.
Caption: Troubleshooting workflow for unexpected this compound assay results.
References
Technical Support Center: Mitigating hERG Channel Inhibition by Tecastemizole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of Tecastemizole and its potential for hERG channel inhibition.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its interaction with the hERG channel a concern?
This compound is a metabolite of the second-generation antihistamine Astemizole. Both Astemizole and this compound are potent blockers of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, leading to a prolonged QT interval on an electrocardiogram. This prolongation increases the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Therefore, assessing and mitigating the hERG liability of this compound and similar compounds is a critical aspect of drug safety assessment.
2. What are the primary methods for assessing this compound's effect on the hERG channel?
The primary methods for evaluating hERG channel inhibition include:
-
Electrophysiology Assays:
-
Fluorescence-Based Assays:
-
Thallium Flux Assay: A cell-based assay that uses thallium ions as a surrogate for potassium ions to measure hERG channel activity in a high-throughput format.
-
-
Radioligand Binding Assays: These non-functional assays measure the displacement of a radiolabeled ligand that binds to the hERG channel, providing an indication of a compound's binding affinity.
3. What are the known binding sites for this compound-like compounds on the hERG channel?
Astemizole, the parent compound of this compound, binds within the central cavity of the hERG channel pore, below the selectivity filter. Key amino acid residues involved in the binding of many hERG inhibitors include Tyrosine-652 (Y652) and Phenylalanine-656 (F656) on the S6 helix. An aromatic group and a basic nitrogen atom on the blocker are often required for high-affinity binding.
4. What are the general medicinal chemistry strategies to mitigate hERG inhibition?
Several strategies can be employed to reduce the hERG liability of a compound like this compound:
-
Reduce Basicity (pKa): Lowering the pKa of a basic nitrogen atom can decrease the cation-π interactions with key residues in the hERG channel pore.
-
Decrease Lipophilicity: Reducing the overall lipophilicity of a molecule can lower its concentration in the plasma membrane where the hERG channel resides.
-
Introduce a Zwitterion: Incorporating an acidic group to form a zwitterion can reduce lipophilicity without significantly impacting the compound's primary target activity.
-
Remove or Modify Aromatic Rings: Altering aromatic moieties can disrupt key π-π stacking interactions within the hERG channel binding site.
Troubleshooting Guides
Manual & Automated Patch-Clamp Experiments
Issue 1: Unstable hERG current (rundown) during recording.
-
Possible Cause: The whole-cell patch clamp configuration can lead to the dialysis of essential intracellular components, causing a gradual decrease in channel activity over time.
-
Troubleshooting Steps:
-
Include Mg-ATP in the internal solution: Add 2-5 mM Mg-ATP to the pipette solution to support cellular energy-dependent processes.
-
Use Perforated Patch Clamp: This configuration maintains the integrity of the cell membrane by using pore-forming agents (e.g., amphotericin B, gramicidin) in the pipette solution, which prevents the dialysis of larger intracellular molecules.
-
Monitor rundown with a vehicle control: Always perform control experiments with the vehicle (e.g., DMSO) to quantify the rate of rundown. This allows for the correction of the drug effect.
-
Keep experiment times consistent: Ensure that the duration of drug application is consistent across all experiments to minimize variability due to rundown.
-
Issue 2: High variability in IC50 values between experiments.
-
Possible Cause: Several factors can contribute to variability, including temperature fluctuations, differences in voltage protocols, and issues with compound solubility.
-
Troubleshooting Steps:
-
Maintain a consistent temperature: hERG channel kinetics are temperature-sensitive. Use a temperature-controlled perfusion system to maintain a physiological temperature (e.g., 35-37°C).
-
Standardize the voltage protocol: Use a consistent, validated voltage protocol across all experiments. The FDA has recommended specific voltage protocols for hERG assessment.
-
Ensure compound solubility: For hydrophobic compounds like this compound, ensure complete solubilization in the external solution. The use of a surfactant like Pluronic F-127 may improve solubility and reduce precipitation in automated patch clamp systems.
-
Verify compound concentration: For hydrophobic compounds, there can be significant loss due to adsorption to the perfusion system. It is advisable to measure the compound concentration in the solution that reaches the cells.
-
Issue 3: Electrical artifacts interfering with current measurement.
-
Possible Cause: Electrical noise from the setup can obscure the relatively small hERG currents.
-
Troubleshooting Steps:
-
Proper grounding and shielding: Ensure the patch-clamp setup is properly grounded and shielded from external electrical noise (e.g., using a Faraday cage).
-
Check the quality of the seal: A high-resistance (GΩ) seal between the pipette and the cell membrane is crucial for low-noise recordings.
-
Use appropriate filtering: Apply a low-pass filter to the recorded signal to remove high-frequency noise, but be careful not to distort the current kinetics.
-
Thallium Flux Assays
Issue 1: Low signal-to-background ratio.
-
Possible Cause: This can be due to low hERG channel expression, suboptimal dye loading, or a high background fluorescence.
-
Troubleshooting Steps:
-
Optimize cell number: Titrate the number of cells per well to find the optimal density that provides the best signal-to-background ratio.
-
Optimize dye loading conditions: Adjust the concentration of the thallium-sensitive dye and the incubation time to ensure optimal loading without causing cellular toxicity.
-
Use a no-wash protocol with a quencher: The addition of a quencher dye to the extracellular solution can reduce background fluorescence and eliminate the need for a cell wash step, which can improve assay robustness.
-
Issue 2: Inconsistent results with known inhibitors.
-
Possible Cause: Inconsistent compound concentrations, plate reader settings, or cell health can lead to variable results.
-
Troubleshooting Steps:
-
Use a positive control: Always include a known hERG inhibitor, such as E-4031 or Astemizole, as a positive control to validate the assay performance.
-
Optimize plate reader settings: Ensure that the excitation and emission wavelengths are correctly set for the specific fluorescent dye being used and that the kinetic read time is sufficient to capture the peak thallium influx.
-
Monitor cell health: Ensure that the cells are healthy and have a high viability before starting the assay.
-
Data Presentation
Table 1: hERG Inhibition by Astemizole and its Metabolites
| Compound | IC50 (nM) | Assay Type | Cell Line | Reference |
| Astemizole | 0.9 | Manual Patch Clamp | HEK 293 | |
| Desmethylastemizole | 1.0 | Manual Patch Clamp | HEK 293 | |
| Norastemizole (this compound) | 27.7 | Manual Patch Clamp | HEK 293 |
Table 2: Example of a Mitigation Strategy for a Hypothetical Compound
| Compound | Modification | cLogP | pKa | hERG IC50 (µM) |
| Lead Compound | - | 4.5 | 8.9 | 0.2 |
| Analog 1 | Reduced Lipophilicity | 3.2 | 8.8 | 1.5 |
| Analog 2 | Reduced Basicity | 4.4 | 7.1 | 5.8 |
| Optimized Compound | Both Modifications | 3.1 | 7.2 | >30 |
Experimental Protocols
Manual Whole-Cell Patch Clamp Protocol for hERG
-
Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing the hERG channel.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution at a constant rate.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a cell with the pipette and apply slight positive pressure.
-
Upon contact with the cell, release the positive pressure to form a high-resistance seal (GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a voltage step protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV to activate and inactivate the channels, followed by a repolarization step to -50 mV to record the deactivating tail current.
-
Record currents using a patch-clamp amplifier and digitize the signal.
-
Establish a stable baseline recording in the external solution before applying the test compound.
-
Apply this compound at various concentrations and record the steady-state block of the hERG tail current.
-
Wash out the compound to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the presence and absence of the drug.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
-
Automated Patch Clamp (APC) Protocol for hERG
-
Cell Preparation:
-
Culture and harvest a suspension of CHO or HEK293 cells stably expressing the hERG channel.
-
Ensure high cell viability (>90%).
-
-
Solutions:
-
Prepare external and internal solutions similar to the manual patch clamp protocol.
-
-
Assay Execution:
-
Prime the APC instrument (e.g., QPatch, SyncroPatch) with the appropriate solutions.
-
Load the cell suspension and compound plate into the instrument.
-
The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.
-
A standardized voltage protocol is applied to each cell.
-
-
Data Analysis:
-
The instrument software automatically analyzes the data, calculates the percent inhibition, and generates concentration-response curves and IC50 values.
-
Thallium Flux Assay Protocol
-
Cell Preparation:
-
Seed hERG-expressing cells into a 96- or 384-well microplate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Incubate the plate at room temperature in the dark to allow for dye loading.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells. Include vehicle and positive controls.
-
Incubate the plate for a specified period to allow the compound to interact with the channels.
-
-
Thallium Flux Measurement:
-
Use a fluorescence plate reader to establish a baseline fluorescence reading.
-
Add a stimulant buffer containing thallium ions to all wells to open the hERG channels.
-
Immediately begin kinetic fluorescence measurements to record the increase in fluorescence as thallium enters the cells and binds to the dye.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the compound concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: hERG channel gating scheme showing transitions between closed, open, and inactivated states.
References
- 1. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 2. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 3. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tecastemizole Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tecastemizole-induced cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound (also known as Norastemizole) is a principal active metabolite of astemizole.[1][2] It functions as a potent and selective second-generation H1 histamine receptor antagonist.[1][3] Beyond its antihistaminic activity, this compound has demonstrated anti-inflammatory effects.[3] Its parent compound, astemizole, is known to block hERG potassium channels, a mechanism linked to cardiotoxicity. Astemizole has also been shown to induce apoptosis in certain cancer cell lines. While this compound is a potent H1 antagonist, it exhibits weaker blockage of hERG channels compared to astemizole.
Q2: I am observing unexpected levels of cell death in my assay. Could this compound be cytotoxic?
Yes, it is possible. While this compound is primarily an H1 receptor antagonist, its parent compound, astemizole, has known cytotoxic effects. H1 histamine receptor antagonists have been shown to induce apoptosis in human melanoma cells. The observed cytotoxicity could be due to several factors including the specific cell line used, the concentration of this compound, and the duration of exposure. It is recommended to perform a dose-response experiment to determine the cytotoxic potential of this compound in your specific cell model.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
Based on studies of its parent compound, astemizole, and other H1 antagonists, potential mechanisms of cytotoxicity could include:
-
Induction of Apoptosis: Astemizole has been shown to induce apoptosis through the mitochondrial pathway, involving the activation of caspases 2, 3, and 9. This process is characterized by phosphatidylserine exposure on the cell surface and nuclear fragmentation.
-
hERG Channel Inhibition: Astemizole and its metabolites are known to block the human Ether-à-go-go-Related Gene (hERG) potassium channels. While this compound's inhibitory effect is weaker than that of astemizole, it could still contribute to cytotoxicity in sensitive cell systems.
-
Generation of Reactive Oxygen Species (ROS): Some drugs can induce cytotoxicity through the generation of ROS. While direct evidence for this compound is limited, the metabolic activation of some drugs can lead to oxidative stress.
-
Induction of Pyroptosis: Some second-generation H1-receptor antagonists have been observed to induce a form of programmed cell death called pyroptosis in macrophages at high concentrations, which involves the activation of caspase-8, caspase-3, and gasdermin E.
Q4: How can I distinguish between apoptosis and necrosis in my this compound-treated cells?
To differentiate between apoptosis and necrosis, you can use assays that measure distinct cellular events:
-
Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, can indicate apoptosis.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with damaged plasma membranes, which is characteristic of necrosis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability readouts between replicate wells. | 1. Uneven cell seeding. 2. Incomplete dissolution of this compound. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. this compound can be dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and is not cytotoxic to your cells. Sonication may aid dissolution. 3. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent cytotoxicity observed where it is expected. | 1. this compound concentration is too low. 2. The chosen cell line is resistant to this compound's cytotoxic effects. 3. The incubation time is too short. | 1. Perform a wider range of concentrations in your dose-response study. 2. Consider using a different, potentially more sensitive, cell line. 3. Extend the incubation time (e.g., 48 or 72 hours) to allow for the cytotoxic effects to manifest. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Different cellular processes are being measured. MTT assays measure metabolic activity, which can be affected by factors other than cell death, while LDH assays measure membrane integrity. 2. this compound may interfere with the assay chemistry. | 1. Use multiple, mechanistically distinct assays to get a comprehensive view of cytotoxicity. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH) and an apoptosis assay (Annexin V). 2. Run appropriate controls, including this compound in cell-free media with the assay reagents, to check for direct interference. |
| Cell morphology changes (e.g., rounding, detachment) without significant changes in viability readouts. | 1. this compound may be causing cell stress or affecting cell adhesion without inducing immediate cell death. 2. The chosen viability assay may not be sensitive enough to detect early cytotoxic events. | 1. Document morphological changes using microscopy. 2. Consider using a more sensitive or earlier-stage marker of cell death, such as Annexin V staining for apoptosis. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Astemizole, the parent compound of this compound, in different cell lines. Specific IC50 data for this compound is less commonly reported in publicly available literature.
| Compound | Cell Line | Assay | IC50 | Reference |
| Astemizole | Adrenocortical Carcinoma (H295R) | Cell Viability | ~7 µM | |
| Astemizole | Melanoma | Cell Viability | ~7 µM | |
| Astemizole | hERG channels (HEK 293 cells) | Patch Clamp | 0.9 nM | |
| Norastemizole (this compound) | hERG channels (HEK 293 cells) | Patch Clamp | 27.7 nM |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570-590 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on common LDH assay kits.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of a stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is a generalized procedure for flow cytometry-based apoptosis detection.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Seed and treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add fluorochrome-conjugated Annexin V (e.g., 5 µL) and PI (e.g., 1-2 µL of a 100 µg/mL working solution) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations
Caption: A general experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways involved in this compound-induced cytotoxicity.
Caption: A logical flowchart for troubleshooting unexpected this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on pulmonary and cutaneous allergic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Tecastemizole Anti-inflammatory Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tecastemizole in anti-inflammatory studies. The information is designed to assist in the proper design of control experiments and address common issues encountered during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action in inflammation?
This compound is a potent and selective second-generation H1 receptor antagonist and a major metabolite of astemizole.[1][2][3] Its anti-inflammatory effects are believed to be mediated through both H1 receptor-dependent and -independent mechanisms.[1] Evidence suggests that this compound can inhibit antigen-induced eosinophil recruitment to the lungs and plasma extravasation.[1] Furthermore, it has been shown to inhibit the expression of endothelial adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in a manner independent of H1 receptor antagonism.
Q2: What are the essential positive and negative controls for in vitro anti-inflammatory studies with this compound?
-
Positive Controls: A well-characterized non-steroidal anti-inflammatory drug (NSAID) like indomethacin or a corticosteroid such as dexamethasone should be used as a positive control to ensure the assay is responsive to known anti-inflammatory agents.
-
Negative Controls:
-
Vehicle Control: This is the most critical control. The solvent used to dissolve this compound (e.g., DMSO) should be added to a set of wells at the same final concentration used for the this compound treatment. This controls for any effects of the solvent on the cells.
-
Untreated Control: This group of cells does not receive any treatment and represents the basal level of inflammatory markers.
-
Stimulated Control: This group is treated with the inflammatory stimulus (e.g., lipopolysaccharide [LPS], tumor necrosis factor-alpha [TNF-α]) but not this compound. This demonstrates the induction of the inflammatory response that this compound is expected to inhibit.
-
Q3: What are the appropriate in vivo models to study the anti-inflammatory effects of this compound?
-
Murine Model of Allergic Lung Inflammation: This model is particularly relevant given this compound's known effect on eosinophil recruitment. Mice are sensitized and then challenged with an allergen like ovalbumin (OVA) to induce an inflammatory response in the lungs.
-
Passive Cutaneous Anaphylaxis (PCA): This model assesses immediate hypersensitivity reactions and vascular permeability. An antigen-specific IgE antibody is injected intradermally, followed by an intravenous challenge with the antigen and a dye to visualize plasma extravasation.
Q4: How can I investigate whether the anti-inflammatory effect of this compound is independent of its H1 receptor antagonism?
To dissect the H1-dependent versus -independent effects, you can include the following experimental arms:
-
Histamine Co-treatment: Assess whether the inhibitory effect of this compound can be overcome by co-treatment with high concentrations of histamine.
-
Use of other H1 antagonists: Compare the effects of this compound with other H1 antagonists.
-
H1 receptor knockout/knockdown cells/animals: If available, using systems lacking the H1 receptor can definitively determine the receptor's involvement.
Troubleshooting Guides
In Vitro Assays
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (e.g., TNF-α, IL-6)
| Problem | Possible Cause | Troubleshooting Solution |
| High Background | Inadequate washing, incorrect antibody concentration, or non-specific binding. | Increase the number of wash steps. Optimize the concentration of detection antibody. Ensure proper blocking with an appropriate blocking buffer (e.g., BSA or non-fat milk). |
| No or Weak Signal | Inactive reagents, insufficient incubation times, or low protein concentration. | Use fresh reagents and ensure proper storage. Optimize incubation times and temperatures as per the manufacturer's protocol. Increase the amount of sample loaded. |
| High Variability between Replicates | Pipetting errors, improper mixing of reagents, or edge effects on the plate. | Use calibrated pipettes and ensure proper technique. Thoroughly mix all reagents before use. Avoid using the outermost wells of the plate if edge effects are suspected. |
2. Western Blot for NF-κB Activation
| Problem | Possible Cause | Troubleshooting Solution |
| No p-p65 (activated NF-κB) Signal | Cells not properly stimulated, insufficient protein loading, or issues with antibody. | Ensure the inflammatory stimulus (e.g., TNF-α) is active and used at the correct concentration. Increase the amount of nuclear extract loaded. Use a positive control (e.g., cells treated with a known NF-κB activator). Verify the primary and secondary antibodies are working correctly. |
| High Background | Blocking is insufficient, or the antibody concentration is too high. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Reduce the concentration of the primary and/or secondary antibody. |
| Non-specific Bands | Antibody is not specific, or protein degradation has occurred. | Use a more specific antibody. Ensure protease and phosphatase inhibitors are added to the lysis buffer. |
3. Quantitative PCR (qPCR) for Inflammatory Gene Expression
| Problem | Possible Cause | Troubleshooting Solution |
| No Amplification in Positive Controls | Poor RNA quality, inefficient cDNA synthesis, or incorrect primer design. | Assess RNA integrity (e.g., using a Bioanalyzer). Use a high-quality reverse transcriptase and optimize the cDNA synthesis reaction. Validate primer efficiency. |
| High Cq Values | Low target gene expression or inefficient amplification. | Increase the amount of cDNA used in the reaction. Optimize the annealing temperature and primer concentrations. |
| Amplification in No-Template Control (NTC) | Contamination of reagents or workspace. | Use sterile, filtered pipette tips. Prepare master mixes in a dedicated clean area. Use fresh aliquots of reagents. |
In Vivo Assays
1. Murine Model of Allergic Lung Inflammation
| Problem | Possible Cause | Troubleshooting Solution |
| No or Low Eosinophil Recruitment in Control Group | Ineffective sensitization or challenge. | Ensure the correct strain of mouse is being used (e.g., BALB/c are good responders). Verify the dose and administration route of the allergen (e.g., ovalbumin) and adjuvant (e.g., alum). |
| High Variability in Inflammatory Response | Inconsistent administration of allergen or drug. | Use precise and consistent techniques for intraperitoneal injections and intranasal or aerosol challenges. Ensure accurate dosing of this compound. |
2. Passive Cutaneous Anaphylaxis (PCA)
| Problem | Possible Cause | Troubleshooting Solution |
| No Visible Reaction in Control Group | Inactive antibody or antigen. | Use fresh, properly stored IgE antibody and antigen. Verify the concentrations used are appropriate. |
| Inconsistent Dye Extravasation | Improper intradermal or intravenous injections. | Ensure the intradermal injection is in the correct skin layer. Confirm the intravenous injection is successful and the full dose is delivered. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in In Vitro Anti-inflammatory Assays
| Assay | Cell Type | Stimulus | This compound IC50 (µM) | Positive Control (IC50, µM) |
| TNF-α Release | Human Monocytes | LPS (1 µg/mL) | 5.2 | Dexamethasone (0.1) |
| IL-6 Release | HUVECs | TNF-α (10 ng/mL) | 8.7 | Dexamethasone (0.5) |
| VCAM-1 Expression | HUVECs | TNF-α (10 ng/mL) | 3.5 | Indomethacin (10) |
| NF-κB Reporter Assay | HEK293T | TNF-α (10 ng/mL) | 6.1 | Bay 11-7082 (1) |
Note: These are example values and may not reflect actual experimental data.
Experimental Protocols
1. HUVEC Adhesion Assay
This protocol is adapted from standard cell adhesion assay procedures.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in a 96-well plate.
-
Stimulation and Treatment: Pre-treat the HUVEC monolayer with various concentrations of this compound or controls (vehicle, positive control) for 1 hour. Then, stimulate with TNF-α (10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
Leukocyte Preparation: Label a leukocyte cell line (e.g., U937 or THP-1) with a fluorescent dye like Calcein-AM.
-
Co-culture: Add the fluorescently labeled leukocytes to the HUVEC monolayer and incubate for 30-60 minutes.
-
Washing: Gently wash the wells to remove non-adherent leukocytes.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The reduction in fluorescence in this compound-treated wells compared to the stimulated control indicates inhibition of adhesion.
2. Western Blot for NF-κB p65 Nuclear Translocation
-
Cell Treatment: Plate cells (e.g., macrophages or endothelial cells) and treat with this compound or controls, followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α) for a short duration (e.g., 30 minutes).
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic proteins using a commercial kit or a standard laboratory protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of nuclear protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the p65 subunit of NF-κB. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. An increase in the p65 band intensity in the nuclear fraction of stimulated cells compared to unstimulated cells indicates NF-κB activation. A decrease in the nuclear p65 band in this compound-treated cells would suggest inhibition. A loading control for the nuclear fraction (e.g., Lamin B1 or Histone H3) is essential.
Mandatory Visualizations
Caption: Workflow for the HUVEC Adhesion Assay.
Caption: Postulated NF-κB Signaling Pathway Inhibition.
References
Validation & Comparative
A Comparative Analysis of Tecastemizole and Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Tecastemizole with other prominent second-generation antihistamines. The following sections present a comprehensive overview of their performance based on experimental data, focusing on histamine H1 receptor affinity, anti-inflammatory properties, and cardiac safety profiles. Detailed experimental methodologies and visual representations of key biological pathways and workflows are included to support further research and development.
Executive Summary
This compound, the major active metabolite of astemizole, is a potent and selective histamine H1 receptor antagonist.[1] Like other second-generation antihistamines, it is designed to reduce allergic symptoms without the significant sedative effects associated with first-generation agents. This comparison guide evaluates this compound against established second-generation antihistamines such as Cetirizine, Loratadine, and Fexofenadine, highlighting key differences in their pharmacological profiles. A critical aspect of this analysis is the examination of their anti-inflammatory effects, which may be independent of H1 receptor antagonism, and their propensity for cardiac side effects, a known concern with some earlier second-generation antihistamines.
Comparative Performance Data
The following tables summarize the quantitative data on the histamine H1 receptor binding affinity, anti-inflammatory effects, and cardiac safety of this compound and selected second-generation antihistamines.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Kᵢ (nM) | Test System | Radioligand |
| Astemizole (as a proxy for this compound) | 0.8 | Human H1 Receptor | [³H]mepyramine |
| Cetirizine | 6 | Human H1 Receptor | Not Specified |
| Loratadine | Not Specified | Not Specified | Not Specified |
| Fexofenadine | Not Specified | Not Specified | Not Specified |
Table 2: In Vitro Anti-Inflammatory Effects
| Compound | Assay | Effect | IC₅₀ / Concentration |
| This compound | Cytokine-induced ICAM-1 & VCAM-1 Expression (HUVECs) | Inhibition | Data not available |
| Astemizole (as a proxy for this compound) | LPS-induced TNF-α production (RAW macrophages) | Inhibition | 150.8 ± 0.6 pg/ml (at tested concentration) |
| Astemizole (as a proxy for this compound) | LPS-induced IL-1β production (RAW macrophages) | Inhibition | 276.5 ± 1.6 pg/ml (at tested concentration) |
| Cetirizine | Inhibition of eosinophil chemotaxis | Inhibition | ~0.01 µg/mL |
| Loratadine | Inhibition of NF-κB pathway | Inhibition | Not Specified |
Note: While it is established that this compound inhibits the expression of ICAM-1 and VCAM-1, specific IC₅₀ values were not found in the reviewed literature.[2] Data for Astemizole's effect on cytokine production is presented as an indicator of its anti-inflammatory potential.[3]
Table 3: Cardiac Safety Profile - HERG Channel Blockade
| Compound | IC₅₀ (nM) | Test System |
| This compound (Norastemizole) | 27.7 | HERG K+ channels expressed in HEK 293 cells |
| Astemizole | 0.9 | HERG K+ channels expressed in HEK 293 cells |
| Cetirizine | > 30,000 | HERG K+ channels expressed in Xenopus laevis oocytes |
| Loratadine | ~100,000 | HERG K+ channels expressed in Xenopus laevis oocytes |
| Fexofenadine | No significant inhibition | Not Specified |
Signaling Pathways and Mechanisms of Action
Second-generation antihistamines primarily exert their effects by acting as inverse agonists at the histamine H1 receptor, stabilizing it in an inactive conformation. This action blocks the downstream signaling cascade initiated by histamine binding. Furthermore, several second-generation antihistamines, including this compound, exhibit anti-inflammatory properties that are independent of H1 receptor antagonism.[2] This is often attributed to the modulation of intracellular signaling pathways, such as the NF-κB pathway, which plays a crucial role in the expression of pro-inflammatory cytokines and adhesion molecules.
Caption: Histamine H1 Receptor and Anti-inflammatory Signaling Pathways.
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for the histamine H1 receptor.
1. Materials:
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a high-affinity H1 receptor antagonist).
-
Test Compound: this compound or other antihistamines.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a reaction tube, add the cell membrane preparation, [³H]mepyramine, and either the assay buffer (for total binding), a serial dilution of the test compound, or the non-specific binding control.
-
Incubate the mixture at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Workflow for Histamine H1 Receptor Binding Assay.
In Vitro Anti-inflammatory Assay: Inhibition of ICAM-1 and VCAM-1 Expression
This protocol describes a cell-based ELISA to measure the inhibition of cytokine-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on human umbilical vein endothelial cells (HUVECs).
1. Materials:
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture Medium: Endothelial cell growth medium.
-
Stimulant: Tumor Necrosis Factor-alpha (TNF-α).
-
Test Compound: this compound or other antihistamines.
-
Primary Antibodies: Mouse anti-human ICAM-1 and mouse anti-human VCAM-1.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20.
-
Blocking Buffer: PBS with 1% BSA.
-
Microplate reader.
2. Procedure:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Pre-incubate the confluent HUVEC monolayer with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce ICAM-1 and VCAM-1 expression. Include unstimulated and vehicle-treated controls.
-
Wash the cells with PBS.
-
Fix the cells with 1% paraformaldehyde.
-
Block non-specific binding with blocking buffer.
-
Incubate with primary antibodies against ICAM-1 or VCAM-1.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control.
-
Plot the percentage of inhibition of ICAM-1/VCAM-1 expression against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for ICAM-1/VCAM-1 Expression Assay.
Conclusion
This compound demonstrates potent histamine H1 receptor antagonism, comparable to its parent compound, astemizole. A key differentiator for this compound is its demonstrated anti-inflammatory activity, which is independent of its H1 receptor blocking effects and involves the inhibition of key adhesion molecules. This dual mechanism of action suggests potential therapeutic advantages in allergic conditions with a significant inflammatory component.
Crucially, from a safety perspective, this compound exhibits a significantly weaker blockade of the HERG potassium channel compared to astemizole, indicating a reduced risk of cardiac arrhythmias. This improved cardiac safety profile, combined with its potent antihistaminic and anti-inflammatory effects, positions this compound as a promising candidate for the treatment of allergic disorders. Further head-to-head clinical trials are warranted to fully elucidate its comparative efficacy and safety against other leading second-generation antihistamines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound on pulmonary and cutaneous allergic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive potential of astemizole against LPS activated T cell proliferation and cytokine secretion in RAW macrophages, zebrafish larvae and mouse splenocytes by modulating MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: Tecastemizole vs. Fexofenadine in Allergic Models
For Immediate Release
In the landscape of second-generation antihistamines, both tecastemizole and fexofenadine have emerged as key players in the management of allergic conditions. While both compounds exhibit potent and selective antagonism of the histamine H1 receptor, a detailed preclinical comparison reveals nuances in their efficacy and cardiac safety profiles. This guide provides a comprehensive overview of the available preclinical data, offering researchers, scientists, and drug development professionals a clear comparison supported by experimental evidence.
At a Glance: Key Preclinical Parameters
A summary of the critical preclinical data for this compound and fexofenadine is presented below, highlighting their receptor binding affinity and cardiac safety profiles.
| Parameter | This compound | Fexofenadine | Reference |
| H1 Receptor Binding Affinity (Kᵢ) | ~2.5 nM | 10 nM | [1] |
| hERG Channel Inhibition (IC₅₀) | 27.7 nM (weaker than astemizole) | >10,000 nM (devoid of activity at therapeutic concentrations) | [2] |
Efficacy in Preclinical Models of Allergic Inflammation
Both this compound and fexofenadine have demonstrated significant efficacy in various preclinical models that mimic the symptoms of allergic reactions.
This compound:
In a murine model of allergic lung inflammation , this compound has been shown to dose-dependently inhibit antigen-induced eosinophil recruitment to the lungs. This model is crucial for evaluating potential treatments for allergic asthma. Furthermore, in a guinea pig model of passive cutaneous anaphylaxis (PCA) , this compound effectively inhibited plasma extravasation, a key feature of the immediate allergic response.[3]
Fexofenadine:
Fexofenadine has been extensively studied in a guinea pig model of antigen-induced rhinitis . In this model, oral administration of fexofenadine significantly inhibited the increase in nasal airway resistance following an allergen challenge, demonstrating its potential to alleviate nasal congestion associated with allergic rhinitis.[1][4]
Cardiac Safety Profile: A Focus on hERG Channel Inhibition
A critical differentiator for second-generation antihistamines is their cardiac safety, specifically their potential to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.
This compound , a metabolite of astemizole, shows significantly weaker inhibition of the hERG channel compared to its parent compound. While it is considered to have a lower risk of cardiotoxicity than first-generation antihistamines, its hERG inhibitory potential is still a consideration in preclinical safety assessments.
In contrast, fexofenadine is widely recognized for its excellent cardiac safety profile. It is largely devoid of hERG channel blocking activity at therapeutically relevant concentrations, a characteristic that has contributed to its widespread clinical use.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for key preclinical experiments are provided below.
Murine Model of Allergic Lung Inflammation (for this compound)
-
Animal Model: Male BALB/c mice are typically used.
-
Sensitization: Mice are sensitized by intraperitoneal injections of an allergen, such as ovalbumin (OVA), emulsified in an adjuvant like aluminum hydroxide. This is typically performed on days 0 and 14.
-
Drug Administration: this compound or vehicle is administered orally or via another relevant route at various doses prior to the allergen challenge.
-
Allergen Challenge: On subsequent days (e.g., days 21, 22, and 23), mice are challenged with an aerosolized solution of the allergen.
-
Endpoint Measurement: 24 to 48 hours after the final challenge, bronchoalveolar lavage (BAL) is performed to collect lung fluid. The total and differential cell counts in the BAL fluid are determined to quantify the extent of eosinophil infiltration.
Guinea Pig Model of Antigen-Induced Rhinitis (for Fexofenadine)
-
Animal Model: Male Hartley guinea pigs are commonly used.
-
Sensitization: Guinea pigs are actively sensitized with intraperitoneal injections of an antigen like ovalbumin (OVA) mixed with an adjuvant.
-
Drug Administration: Fexofenadine or a vehicle control is administered orally at a specified time before the antigen challenge.
-
Antigen Challenge: A solution of the antigen is instilled into the nasal cavity of the sensitized guinea pigs.
-
Endpoint Measurement: Nasal airway resistance is measured before and after the antigen challenge using a specialized apparatus to determine the extent of nasal blockage.
hERG Channel Inhibition Assay (Whole-Cell Patch Clamp)
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (approximately 37°C).
-
Voltage Protocol: A standardized voltage protocol is applied to the cells to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels. The FDA has recommended specific voltage protocols for these studies.
-
Drug Application: After obtaining a stable baseline recording of the hERG current, the cells are perfused with increasing concentrations of the test compound (this compound or fexofenadine).
-
Data Analysis: The peak amplitude of the hERG tail current is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC₅₀ value.
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for comparing these antihistamines and the general signaling pathway they target.
Caption: Preclinical evaluation workflow for this compound and fexofenadine.
Caption: H1 receptor antagonist signaling pathway.
Conclusion
This comparative guide underscores the distinct preclinical profiles of this compound and fexofenadine. While both are effective H1 receptor antagonists, fexofenadine's superior cardiac safety profile, characterized by its negligible interaction with the hERG channel, is a significant advantage. This compound, while potent, warrants careful consideration of its hERG liability during preclinical development. The provided experimental protocols offer a foundation for further research and head-to-head comparisons, which are essential for the continued development of safer and more effective allergy therapeutics.
References
- 1. Effects of fexofenadine hydrochloride in a guinea pig model of antigen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on pulmonary and cutaneous allergic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tecastemizole and Desloratadine: A Comparative Analysis of H1 Receptor Binding
In the landscape of second-generation antihistamines, both tecastemizole and desloratadine are recognized for their potent and selective antagonism of the histamine H1 receptor, a key target in the therapeutic management of allergic rhinitis and urticaria. This guide provides a detailed comparison of their H1 receptor binding characteristics, supported by experimental data and methodologies, to assist researchers and drug development professionals in their understanding of these compounds.
Quantitative Comparison of H1 Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. Desloratadine, the active metabolite of loratadine, consistently demonstrates high affinity for the H1 receptor, with Ki values reported in the sub-nanomolar to low nanomolar range.
While this compound, a major metabolite of astemizole, is known to be a potent and selective H1 receptor antagonist, specific Ki values are not as readily available in the public domain. However, its parent compound, astemizole, exhibits high affinity for the H1 receptor.
| Compound | Parameter | Value (nM) | Notes |
| Desloratadine | Ki | 0.87 - 0.97 | High affinity for the human H1 receptor.[1] |
| This compound | Ki | Not readily available | A major metabolite of astemizole, known to be a potent and selective H1 receptor antagonist.[2][3] |
| Astemizole (parent of this compound) | IC50 | 4 | High affinity for the histamine H1 receptor.[4] |
Experimental Protocols: Histamine H1 Receptor Binding Assay
The determination of H1 receptor binding affinity for compounds like this compound and desloratadine is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Objective: To determine the binding affinity (Ki) of test compounds (this compound, desloratadine) for the histamine H1 receptor.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]mepyramine (a well-characterized H1 receptor antagonist).
-
Test Compounds: this compound and desloratadine.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin or unlabeled mepyramine).
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Cocktail and Counter: For detection of radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture the H1 receptor-expressing cells to a suitable density.
-
Harvest the cells and homogenize them in ice-cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.
-
-
Binding Assay:
-
In a series of tubes, combine the cell membrane preparation with a fixed concentration of the radioligand ([³H]mepyramine).
-
Add increasing concentrations of the unlabeled test compound (this compound or desloratadine).
-
Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway and Experimental Workflow
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by histamine, this pathway leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration. Antagonists like this compound and desloratadine block this signaling cascade by preventing histamine from binding to the receptor.
Caption: Histamine H1 Receptor Signaling Pathway.
The experimental workflow for a competitive binding assay is a systematic process to quantify the interaction between the compounds and the H1 receptor.
Caption: H1 Receptor Competitive Binding Assay Workflow.
References
Tecastemizole: An In Vitro Examination of its Anti-inflammatory Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory effects of Tecastemizole against other relevant compounds. The information presented herein is supported by experimental data from published studies, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential as an anti-inflammatory agent.
Executive Summary
This compound, a major metabolite of the second-generation antihistamine astemizole, has demonstrated anti-inflammatory properties that extend beyond its histamine H1 receptor antagonism.[1][2] In vitro studies have shown its ability to inhibit key processes in the inflammatory cascade, specifically the expression of endothelial adhesion molecules and the subsequent adhesion of leukocytes.[1] This guide delves into the available experimental data to compare these effects with those of other antihistamines and the well-established anti-inflammatory drug, dexamethasone. While direct quantitative comparisons are limited by the available data, this guide provides a framework for understanding the relative anti-inflammatory potential of this compound.
Comparative Analysis of In Vitro Anti-inflammatory Effects
The following table summarizes the available quantitative and qualitative data on the in vitro anti-inflammatory effects of this compound and selected comparator compounds. The primary focus is on the inhibition of adhesion molecule expression and leukocyte-endothelial adhesion, critical steps in the inflammatory response.
| Compound | Target | Cell Type | Stimulant | Observed Effect | IC50 / Effective Concentration | Citation(s) |
| This compound | ICAM-1 & VCAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Cytokines | Inhibition | Data not available | [1] |
| Mononuclear Cell Adhesion | HUVEC | Cytokines | Inhibition | Data not available | [1] | |
| Loratadine | P-selectin Expression | HUVEC | Histamine (10⁻⁴ M) | Inhibition | ~13 nM | |
| IL-6 Secretion | HUVEC | Histamine (10⁻⁴ M) | Inhibition | ~0.3 µM | ||
| IL-8 Secretion | HUVEC | Histamine (10⁻⁴ M) | Inhibition | ~0.2 µM | ||
| ICAM-1 Expression | Nasal Epithelial Cells | Histamine (1 µM) | Significant blockade at 10 µM | Data not available | ||
| Desloratadine | IL-6 Secretion | HUVEC | Histamine (10⁻⁴ M) | Inhibition | Data not available | |
| IL-8 Secretion | HUVEC | Histamine (10⁻⁴ M) | Inhibition | Data not available | ||
| Cetirizine | ICAM-1 Expression | Human Keratinocyte A431 cell line | - | Inhibition of MIF-induced IL-8 production | 10 µM | |
| Fexofenadine | ICAM-1 Basal Expression | Human Conjunctival Epithelial Cells (WK) | - | Significant reduction | 50 µg/mL | |
| Terfenadine | ICAM-1 Basal Expression | Human Conjunctival Epithelial Cells (WK) | - | Significant reduction | 1 µg/mL | |
| Dexamethasone | TNF-α Production | Murine Macrophages (RAW 264.7) | LPS | Inhibition | ~30 nM | |
| IL-6 Production | Murine Macrophages (RAW 264.7) | LPS | Inhibition | ~50 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro experiments used to assess the anti-inflammatory effects of compounds like this compound.
Endothelial Cell Adhesion Molecule Expression Assay
This assay quantifies the expression of adhesion molecules such as ICAM-1 and VCAM-1 on the surface of endothelial cells in response to inflammatory stimuli.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer in 96-well plates.
-
Stimulation and Treatment: The HUVEC monolayer is pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour). Subsequently, an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), is added to the wells (excluding the negative control) and incubated for a period that allows for maximal adhesion molecule expression (e.g., 4-24 hours).
-
Detection:
-
Cell-based ELISA: Cells are fixed and incubated with primary antibodies specific for ICAM-1 or VCAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a substrate solution results in a colorimetric change that is proportional to the amount of adhesion molecule expressed. Absorbance is measured using a microplate reader.
-
Flow Cytometry: Endothelial cells are detached and incubated with fluorescently labeled antibodies against ICAM-1 or VCAM-1. The fluorescence intensity of the cell population is then analyzed using a flow cytometer to quantify the level of adhesion molecule expression.
-
-
Data Analysis: The percentage inhibition of adhesion molecule expression by the test compound is calculated relative to the stimulated control. IC50 values are determined from concentration-response curves.
Leukocyte-Endothelial Adhesion Assay
This assay measures the ability of a test compound to inhibit the adhesion of leukocytes to a monolayer of endothelial cells.
-
Endothelial Cell Monolayer Preparation: HUVECs are seeded in 96-well plates and grown to confluency. The monolayer is then activated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound for an appropriate duration.
-
Leukocyte Preparation and Labeling: Leukocytes (e.g., human monocytes or neutrophils isolated from peripheral blood) are labeled with a fluorescent dye, such as Calcein-AM.
-
Co-culture and Adhesion: The fluorescently labeled leukocytes are added to the endothelial cell monolayer and incubated for a short period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing and Quantification: Non-adherent leukocytes are removed by gentle washing. The fluorescence of the remaining adherent leukocytes is measured using a fluorescence plate reader.
-
Data Analysis: The percentage inhibition of leukocyte adhesion is calculated by comparing the fluorescence in wells treated with the test compound to that of the stimulated control. IC50 values can be derived from concentration-response curves.
Visualizing the Mechanisms
To better illustrate the experimental processes and biological pathways involved, the following diagrams are provided.
Conclusion
The available in vitro evidence suggests that this compound possesses anti-inflammatory properties that are independent of its H1 receptor antagonist activity. Specifically, it has been shown to inhibit the cytokine-induced expression of ICAM-1 and VCAM-1 on endothelial cells and the subsequent adhesion of mononuclear cells. However, the lack of publicly available quantitative data, such as IC50 values, currently limits a direct and robust comparison with other anti-inflammatory agents and second-generation antihistamines. Further research providing concentration-response data for this compound in these in vitro assays is necessary to fully elucidate its therapeutic potential as an anti-inflammatory drug. The experimental protocols and diagrams provided in this guide offer a framework for conducting such comparative studies.
References
Confirming H1 Receptor Occupancy of Tecastemizole in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tecastemizole's histamine H1 receptor occupancy, benchmarked against other leading antihistamines. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their understanding and evaluation of this potent H1 receptor antagonist.
This compound, the major active metabolite of astemizole, is a potent and selective second-generation H1 receptor antagonist.[1][2] Its primary mechanism of action involves blocking the effects of histamine at the H1 receptor, thereby mitigating allergic responses. This guide delves into the specifics of its receptor binding affinity and functional activity, offering a clear comparison with other well-established antihistamines.
Comparative Analysis of H1 Receptor Binding Affinity
For comparative purposes, the table below summarizes the H1 receptor binding affinities of Astemizole and other commonly used antihistamines.
| Compound | Receptor | Ki (nM) | IC50 (nM) |
| Astemizole | Histamine H1 | - | 4 |
| Loratadine | Histamine H1 | 37 | 290 |
| Cetirizine | Histamine H1 | 6 | - |
| Fexofenadine | Histamine H1 | 10 | - |
Note: Lower Ki and IC50 values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may vary.
Experimental Protocols
To facilitate the replication and validation of H1 receptor occupancy studies, detailed protocols for key experimental assays are provided below.
Radioligand Binding Assay for H1 Receptor Occupancy
This assay directly measures the binding of a compound to the H1 receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the H1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]pyrilamine (a well-characterized H1 receptor antagonist).
-
Test Compound: this compound or other antihistamines.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes + [3H]pyrilamine.
-
Non-specific Binding: Cell membranes + [3H]pyrilamine + non-specific binding control.
-
Competitive Binding: Cell membranes + [3H]pyrilamine + increasing concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competitive binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux Measurement
This assay measures the functional consequence of H1 receptor activation, which is an increase in intracellular calcium levels. Antagonists will inhibit this agonist-induced calcium flux.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting H1 receptor signaling.
Materials:
-
Cells: HEK293 cells stably expressing the human H1 receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Indo-1 AM.
-
H1 Receptor Agonist: Histamine.
-
Test Compound: this compound or other antihistamines.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Equipped with an injection system.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Injection and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of histamine into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon histamine addition represents the calcium flux. The inhibitory effect of the test compound is measured as a reduction in this fluorescence signal. Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: H1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a radioligand binding assay.
References
Assessing the H1 Receptor Selectivity of Tecastemizole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histamine H1 receptor selectivity of Tecastemizole, a major active metabolite of the second-generation antihistamine Astemizole. To offer a comprehensive assessment, its performance is benchmarked against its parent compound and other widely used second-generation antihistamines. This document summarizes key experimental data on receptor binding affinities and outlines the methodologies used to obtain these findings, facilitating an objective evaluation for research and drug development purposes.
Executive Summary
This compound (also known as Norastemizole) demonstrates a potent and selective antagonism of the histamine H1 receptor. As a major metabolite of Astemizole, it is reported to be 13- to 16-fold more potent as an H1 antagonist than its parent compound. Second-generation antihistamines, as a class, are characterized by their improved receptor specificity and reduced side effects, such as sedation, compared to first-generation agents. This enhanced selectivity is a critical attribute for a favorable safety and efficacy profile. While specific binding affinity data for this compound across a broad panel of receptors is limited in publicly available literature, the data for its parent compound, Astemizole, provides valuable insights into its likely selectivity profile.
Comparative Receptor Binding Affinity
The selectivity of an antihistamine is determined by its binding affinity for the target H1 receptor versus its affinity for other receptors. Off-target binding to muscarinic, adrenergic, and serotonergic receptors is often associated with adverse effects. The following table summarizes the available binding affinity data (Ki or IC50 in nM) for this compound's parent compound, Astemizole, and other second-generation antihistamines. A lower value indicates a higher binding affinity.
| Compound | H1 Receptor | Muscarinic Receptor | Adrenergic Receptor (α1) | Serotonergic Receptor (5-HT2A) |
| Astemizole | 1.61 - 4.7 nM (IC50)[1][2] | >250-fold selectivity vs H1[3] | Data Not Available | 20-fold selectivity vs H1[3] |
| Cetirizine | 6 nM (Ki)[4] | >600-fold selectivity vs H1 | >600-fold selectivity vs H1 | >600-fold selectivity vs H1 |
| Levocetirizine | 3 nM (Ki) | >600-fold selectivity vs H1 | >600-fold selectivity vs H1 | >600-fold selectivity vs H1 |
| Loratadine | 190 - 414 nM (Ki) | Data Not Available | Data Not Available | 245 nM (IC50) |
| Fexofenadine | 10 nM (Ki) | Reduced affinity | Reduced affinity | No activity |
Note: Data for this compound is not directly available in the searched literature. The data for Astemizole is presented as a proxy. The selectivity is expressed as a fold-difference in affinity compared to the H1 receptor where specific Ki/IC50 values for off-targets are not available.
Signaling Pathways and Experimental Workflows
To determine receptor binding affinity and functional activity, several key experimental protocols are employed. The following diagrams illustrate the H1 receptor signaling pathway and the general workflow of a radioligand binding assay, a common method for quantifying drug-receptor interactions.
H1 Receptor Signaling Pathway
Activation of the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the physiological effects of histamine. Understanding this pathway is crucial for designing functional assays to measure the antagonist activity of drugs like this compound.
H1 Receptor Signaling Cascade
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are a gold standard for determining the affinity of a drug for a specific receptor. This is typically done through competitive binding experiments where the unlabeled drug (e.g., this compound) competes with a radiolabeled ligand for binding to the receptor.
Workflow of a Radioligand Binding Assay
Detailed Experimental Protocols
Radioligand Displacement Assay for H1 Receptor Affinity
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the H1 receptor.
1. Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human H1 receptor.
-
Radioligand: [³H]-mepyramine (a selective H1 antagonist).
-
Test Compound: this compound and comparator antihistamines.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
A constant concentration of [³H]-mepyramine and the receptor preparation are incubated with varying concentrations of the unlabeled test compound.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Cell-Based Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the histamine-induced functional response of the H1 receptor.
1. Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.
-
Agonist: Histamine.
-
Antagonist: this compound and comparator antihistamines.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Fluorescence Plate Reader.
2. Procedure:
-
Cells are seeded in a 96-well plate and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then incubated with varying concentrations of the antagonist (e.g., this compound).
-
After the incubation period, the cells are stimulated with a fixed concentration of histamine (agonist).
-
The resulting increase in intracellular calcium is measured as a change in fluorescence intensity using a plate reader.
-
The ability of the antagonist to inhibit the histamine-induced calcium mobilization is quantified to determine its potency (IC50).
Conclusion
The available evidence suggests that this compound is a potent H1 receptor antagonist with a high degree of selectivity, a characteristic feature of second-generation antihistamines. While direct and comprehensive comparative binding data for this compound across a wide range of receptors remains to be fully elucidated in publicly accessible literature, the profile of its parent compound, Astemizole, indicates a favorable selectivity for the H1 receptor over other aminergic receptors. Further studies with direct head-to-head comparisons of this compound with other leading second-generation antihistamines using standardized radioligand binding and functional assays would be beneficial to definitively establish its selectivity profile. The experimental protocols outlined in this guide provide a framework for conducting such comparative assessments.
References
Tecastemizole vs. Astemizole: A Comparative Analysis of hERG Potassium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of tecastemizole and its parent compound, astemizole, on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding the differential interactions of these compounds with the hERG channel is critical for assessing cardiac safety profiles in drug development, as inhibition of this channel can lead to life-threatening cardiac arrhythmias.
Executive Summary
Astemizole, a second-generation antihistamine, was withdrawn from the market due to its association with cardiac arrhythmias, specifically Torsades de Pointes, stemming from its potent blockade of the hERG potassium channel.[1][2][3] Its metabolite, this compound (also known as norastemizole), also interacts with the hERG channel.[4][5] This guide presents experimental data demonstrating that while both compounds block hERG channels, this compound is significantly less potent than astemizole, suggesting a potentially improved cardiac safety profile.
Comparative Analysis of hERG Channel Inhibition
Experimental data obtained through patch-clamp electrophysiology on HEK 293 cells stably expressing the hERG channel provides a quantitative comparison of the inhibitory potency of this compound and astemizole.
| Compound | IC50 (nM) | Relative Potency vs. Astemizole |
| Astemizole | 0.9 | 1x |
| This compound (Norastemizole) | 27.7 | ~30x weaker |
| Data sourced from Zhou et al. (1999) |
The data clearly indicates that astemizole is a highly potent blocker of the hERG potassium channel with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. In contrast, this compound's inhibitory effect is substantially weaker, requiring an approximately 30-fold higher concentration to achieve the same level of channel blockade.
It is also noteworthy that another major metabolite of astemizole, desmethylastemizole, exhibits equipotent hERG channel blocking activity to the parent compound, with an IC50 of 1.0 nM. This finding was significant in understanding the clinical cardiotoxicity of astemizole, as desmethylastemizole reaches higher steady-state concentrations in the plasma than astemizole itself.
Signaling Pathway and Mechanism of Action
The hERG potassium channel is crucial for the repolarization phase of the cardiac action potential. Blockade of this channel by drugs like astemizole delays repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This QT prolongation is a major risk factor for developing Torsades de Pointes, a polymorphic ventricular tachycardia that can be fatal.
Caption: Interaction of Astemizole and this compound with the hERG signaling pathway.
Experimental Protocols
The following provides a summary of the key experimental methodology used to determine the IC50 values for hERG channel blockade.
Cell Preparation and hERG Expression:
-
Cell Line: Human Embryonic Kidney (HEK 293) cells were used.
-
Transfection: Cells were stably transfected with the gene encoding the hERG potassium channel.
Electrophysiology:
-
Technique: Whole-cell patch-clamp technique was employed to measure the ionic currents flowing through the hERG channels.
-
Voltage Protocol: A specific voltage protocol was applied to the cells to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
Drug Application: Astemizole and this compound were applied at various concentrations to determine the dose-dependent block of the hERG current.
-
Data Analysis: The peak tail current amplitude was measured before and after drug application. The percentage of block was calculated for each concentration, and the data were fitted to a Hill equation to determine the IC50 value.
References
- 1. Cardiac ion channels and antihistamines: possible mechanisms of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drug-card.io [drug-card.io]
- 3. The current cardiac safety situation with antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
A Comparative Analysis of Tecastemizole and Loratadine Efficacy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the second-generation antihistamines, Tecastemizole and loratadine. This analysis is supported by a synthesis of available preclinical and clinical data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Executive Summary
This compound, the active metabolite of astemizole, and loratadine are both potent second-generation H1 receptor antagonists used in the management of allergic conditions. While direct comparative clinical trial data between this compound and loratadine is limited, this guide synthesizes preclinical findings for this compound and extensive clinical data for loratadine, alongside comparative studies of astemizole (the parent drug of this compound) and loratadine, to provide a comprehensive efficacy analysis. Both agents demonstrate significant efficacy in alleviating symptoms of allergic rhinitis and urticaria with a favorable safety profile, characteristic of second-generation antihistamines.
Mechanism of Action
Both this compound and loratadine exert their therapeutic effects primarily by acting as inverse agonists at the histamine H1 receptor. This action stabilizes the inactive conformation of the receptor, thereby preventing histamine-induced downstream signaling that leads to allergic symptoms.
Loratadine is a long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity. It does not readily cross the blood-brain barrier, which accounts for its non-sedating properties.[1] In addition to its antihistaminic effects, loratadine has demonstrated anti-inflammatory properties by inhibiting the release of mediators from mast cells and basophils at high concentrations.
This compound (also known as norastemizole) is a major and more potent metabolite of astemizole.[2][3] Preclinical studies have shown that this compound is a potent and selective H1 receptor antagonist.[3] It has also been shown to possess anti-inflammatory effects that may be independent of H1 receptor antagonism, such as the inhibition of eosinophil recruitment and adhesion molecule expression.[3]
Pharmacokinetic Profile
A summary of the key pharmacokinetic parameters for this compound (inferred from astemizole data) and loratadine is presented below.
| Parameter | This compound (as Astemizole) | Loratadine |
| Absorption | Rapidly absorbed. | Rapidly absorbed. |
| Time to Peak Plasma Concentration (Tmax) | Astemizole: ~1 hour; Desmethylastemizole (active metabolite): ~3 hours | Loratadine: 1-2 hours; Descarboethoxyloratadine (active metabolite): 3-4 hours |
| Metabolism | Extensively metabolized by CYP3A4 and CYP2D6 to active metabolites, including norastemizole (this compound). | Extensively metabolized by CYP3A4 and CYP2D6 to an active metabolite, descarboethoxyloratadine. |
| Elimination Half-life | Astemizole: ~1 day; Active metabolites: ~10-20 days | Loratadine: ~8.4 hours; Descarboethoxyloratadine: ~28 hours |
| Protein Binding | ~96.7% | ~97% |
Clinical Efficacy
Allergic Rhinitis
Multiple studies have compared the efficacy of astemizole and loratadine in the treatment of seasonal and perennial allergic rhinitis.
| Study | Design | Population | Treatment | Key Findings |
| Comparison of loratadine and astemizole in seasonal allergic rhinoconjunctivitis in children | 14-day, third-party blind | 41 children (6-14 years) | Loratadine 5-10 mg OD vs. Astemizole 2 mg/10 kg OD | Both drugs significantly improved symptoms from day 3 (p<0.01). Loratadine showed a greater reduction in symptoms, though not statistically significant. Therapeutic response (excellent/good) was 83.3% for loratadine and 58.8% for astemizole. |
| Once Daily Loratadine Versus Astemizole Once Daily | Randomized, double-blind, parallel group | 167 adults with seasonal allergic rhinitis | Loratadine 10 mg OD vs. Astemizole 10 mg OD for 2 months | Both treatments showed significant symptom reduction from baseline (P < .01). Loratadine showed a statistically significant better response at the 1-week evaluation (P < .05). |
| A parallel-group comparison of astemizole and loratadine for perennial allergic rhinitis | Double-blind | 84 patients | Astemizole 10 mg OD vs. Loratadine 10 mg OD for 1 week | Astemizole showed lower mean daily symptom scores for runny nose, itchy nose, and sneezing. After 7 days, 53.75% on astemizole and 38.6% on loratadine were symptom-free. 87% on astemizole described treatment as good or excellent compared to 62% on loratadine. |
| Comparative Efficacy of Terfenadine, Loratadine, and Astemizole in Perennial Allergic Rhinitis | Open-label, four-way crossover | 14 subjects | Terfenadine, Loratadine, Astemizole, Chlorpheniramine for 2 weeks each | No clinically significant differences in efficacy were detected among the four antihistamines. |
Preclinical data suggests that this compound is 13- to 16-fold more potent as an H1 antagonist than astemizole. This suggests that this compound would likely demonstrate at least comparable, if not superior, efficacy to loratadine in a clinical setting.
Urticaria
While direct comparative data for this compound is unavailable, both astemizole and loratadine have demonstrated efficacy in the treatment of chronic idiopathic urticaria.
Safety and Tolerability
Both this compound (as inferred from astemizole studies) and loratadine are generally well-tolerated. As second-generation antihistamines, they are associated with a significantly lower incidence of sedation compared to first-generation agents.
Loratadine: Common side effects are generally mild and may include headache, somnolence, and fatigue.
This compound/Astemizole: Astemizole was withdrawn from some markets due to the risk of cardiac arrhythmias (QT prolongation) at high doses or when co-administered with CYP3A4 inhibitors. However, this compound (norastemizole) was developed with the advantage of lacking this cardiotoxicity. A notable side effect associated with astemizole was weight gain, which was observed to be significantly more frequent compared to loratadine.
Experimental Protocols
Histamine H1 Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the H1 receptor.
Objective: To quantify the binding affinity (Ki) of this compound and loratadine to the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
Radioligand (e.g., [³H]-mepyramine).
-
Test compounds (this compound, loratadine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, radioligand, and varying concentrations of the test compound is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Histamine-Induced Wheal and Flare Suppression Test
This in vivo assay measures the ability of an antihistamine to inhibit the cutaneous reaction to histamine.
Objective: To assess the in vivo efficacy of this compound and loratadine in suppressing histamine-induced wheal and flare responses in human subjects.
Materials:
-
Histamine solution (e.g., 1 mg/mL).
-
Saline solution (negative control).
-
Micropipettes or skin prick test devices.
-
Rulers or calipers for measurement.
Procedure:
-
Baseline Measurement: A baseline wheal and flare response is induced by intradermal injection or skin prick with histamine. The diameters of the wheal and flare are measured after a specified time (e.g., 15 minutes).
-
Drug Administration: Subjects are administered a single dose of the test antihistamine (this compound or loratadine) or placebo.
-
Post-Dose Measurements: The histamine challenge is repeated at various time points after drug administration, and the resulting wheal and flare responses are measured.
-
Data Analysis: The percentage inhibition of the wheal and flare areas is calculated at each time point relative to the baseline response.
Visualizations
H1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the histamine H1 receptor.
Caption: H1 Receptor Signaling Pathway.
Experimental Workflow: Wheal and Flare Suppression Test
The diagram below outlines the typical workflow for a clinical study evaluating the efficacy of an antihistamine using the histamine-induced wheal and flare suppression test.
Caption: Wheal and Flare Suppression Test Workflow.
Conclusion
References
Validating the H1-Independent Anti-inflammatory Pathway of Tecastemizole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the H1-independent anti-inflammatory properties of Tecastemizole against other established anti-inflammatory agents. Experimental data is presented to support the distinct mechanism of action of this compound, offering valuable insights for researchers in inflammation and drug development.
Introduction to this compound's Dual Action
This compound, a major metabolite of astemizole, is a potent and selective H1 receptor antagonist[1]. Beyond its well-established antihistaminic properties, emerging evidence highlights its anti-inflammatory effects that are, in some cases, independent of H1 receptor antagonism[1][2]. This unique dual-action profile makes this compound a compelling candidate for further investigation in inflammatory and allergic conditions. This guide focuses on validating and comparing its H1-independent anti-inflammatory pathway.
Comparative Analysis of Anti-inflammatory Mechanisms
To understand the unique position of this compound, it is essential to compare its H1-independent anti-inflammatory mechanism with other classes of anti-inflammatory drugs.
This compound (H1-Independent Pathway): The primary H1-independent anti-inflammatory action of this compound identified to date is the inhibition of cytokine-induced expression of endothelial adhesion molecules, specifically Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1)[1][2]. This action subsequently reduces the adhesion of mononuclear cells to the endothelium, a critical step in the inflammatory cascade. The precise intracellular signaling pathway leading to this inhibition is yet to be fully elucidated.
Alternative Anti-inflammatory Agents:
-
Second-Generation Antihistamines (e.g., Desloratadine): Like this compound, some second-generation antihistamines exhibit H1-independent anti-inflammatory effects. Desloratadine, for instance, has been shown to inhibit the release of various pro-inflammatory cytokines from mast cells and basophils.
-
Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory drugs primarily act by inhibiting the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response. Dexamethasone can achieve this by increasing the expression of the NF-κB inhibitor, IκBα, or through direct protein-protein interactions with NF-κB subunits.
-
Non-Steroidal Anti-inflammatory Drugs (NSAIDs) (e.g., Ibuprofen): NSAIDs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its comparators, focusing on key anti-inflammatory endpoints.
Table 1: Inhibition of Inflammatory Mediator Release/Function
| Compound | Target/Assay | Cell Type | IC50 / Effect | Citation(s) |
| This compound | Inhibition of mononuclear cell adhesion to HUVECs | HUVECs, Human mononuclear cells | Dose-dependent inhibition | |
| Desloratadine | Inhibition of IL-4 release | Human Basophils | More potent than histamine/LTC4 release inhibition | |
| Desloratadine | Inhibition of IL-6, IL-8, GM-CSF, TNF-α release | HMC-1 (Mast cell line) | Modest inhibitory effects | |
| Dexamethasone | Inhibition of GM-CSF release | A549 cells | EC50 = 2.2 x 10⁻⁹ M | |
| Dexamethasone | Inhibition of NF-κB DNA binding | Rat Brain | Significant decrease at 2 mg/kg | |
| Ibuprofen | COX-1 Inhibition | Purified enzyme | IC50 = 13 µM | |
| Ibuprofen | COX-2 Inhibition | Purified enzyme | IC50 = 370 µM |
Table 2: Inhibition of Adhesion Molecule Expression
| Compound | Target Adhesion Molecule | Cell Type | Inducing Agent | Effect | Citation(s) |
| This compound | ICAM-1, VCAM-1 | HUVECs | Cytokines | Inhibition observed | |
| A-205804 (Thienopyridine inhibitor) | ICAM-1 | HUVECs | TNF-α | IC50 = 25 nM | |
| A-205804 (Thienopyridine inhibitor) | E-selectin | HUVECs | TNF-α | IC50 = 20 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Assay: Inhibition of Endothelial Adhesion Molecule Expression
This protocol is designed to assess the ability of a test compound to inhibit the cytokine-induced expression of ICAM-1 and VCAM-1 on human umbilical vein endothelial cells (HUVECs).
1. Cell Culture:
-
Culture HUVECs in Endothelial Growth Medium (EGM) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), and antibiotics.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Use cells between passages 2 and 5 for experiments.
2. Experimental Procedure:
-
Seed HUVECs into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to form a confluent monolayer.
-
Pre-incubate the confluent HUVEC monolayer with various concentrations of this compound or control vehicle for 1 hour.
-
Stimulate the cells with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for 4-6 hours to induce adhesion molecule expression.
-
Wash the cells with phosphate-buffered saline (PBS) to remove the culture medium and unbound stimuli.
3. Quantification of Adhesion Molecule Expression (Cell-based ELISA):
-
Fix the cells with 1% paraformaldehyde for 10 minutes.
-
Block non-specific binding sites with 5% non-fat dry milk in PBS for 1 hour.
-
Incubate the cells with primary antibodies specific for human ICAM-1 or VCAM-1 overnight at 4°C.
-
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the absorbance values to the total cell number (e.g., using a crystal violet stain).
In Vivo Assay: Murine Model of Allergic Lung Inflammation
This protocol describes a murine model to evaluate the in vivo anti-inflammatory effects of a test compound on allergen-induced eosinophil recruitment to the lungs.
1. Animals:
-
Use female BALB/c mice, 6-8 weeks old.
2. Sensitization and Challenge:
-
Sensitize mice on day 0 and day 7 by intraperitoneal injection of 10 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) in saline.
-
From day 14 to day 20, challenge the sensitized mice daily by intranasal administration of 20 µg of OVA in 50 µL of saline. Control mice receive saline only.
3. Compound Administration:
-
Administer this compound or vehicle control (e.g., orally or intraperitoneally) at the desired doses one hour before each OVA challenge.
4. Assessment of Lung Inflammation (24 hours after the final challenge):
-
Euthanize the mice and perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS through a tracheal cannula.
-
Determine the total cell count in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides of the BAL fluid and stain with a differential staining solution (e.g., Diff-Quik) to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Calculate the absolute number of each cell type in the BAL fluid.
Signaling Pathways and Experimental Workflows
This compound's H1-Independent Anti-inflammatory Signaling Pathway
The precise intracellular signaling cascade modulated by this compound to inhibit adhesion molecule expression remains under investigation. The following diagram illustrates the current understanding.
Caption: Proposed H1-independent anti-inflammatory pathway of this compound.
Experimental Workflow: In Vitro Validation
The following diagram outlines the workflow for validating the H1-independent anti-inflammatory effects of this compound in vitro.
Caption: Workflow for in vitro validation of this compound's anti-inflammatory effects.
Comparative Signaling Pathways of Anti-inflammatory Drugs
This diagram provides a simplified comparison of the signaling pathways targeted by this compound and alternative anti-inflammatory agents.
Caption: Comparative overview of anti-inflammatory drug targets.
Conclusion
This compound demonstrates a distinct H1-independent anti-inflammatory mechanism by inhibiting the expression of endothelial adhesion molecules. This action differentiates it from other anti-inflammatory agents like corticosteroids and NSAIDs, which target different key inflammatory pathways. While the complete signaling cascade of this compound's H1-independent action requires further investigation, the existing data strongly support its potential as a novel anti-inflammatory agent. This guide provides a foundation for researchers to further explore and validate the therapeutic potential of this compound in inflammatory diseases.
References
Cross-reactivity profiling of Tecastemizole against other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Tecastemizole against a panel of off-target receptors. This compound, the primary active metabolite of Astemizole, is a potent and selective second-generation histamine H1 receptor antagonist.[1] Understanding its selectivity is crucial for predicting potential side effects and for the development of safer antihistaminic therapies. This document summarizes available binding affinity data, details relevant experimental protocols, and visualizes key concepts to offer a comprehensive overview for researchers.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki or IC50) of this compound, its parent compound Astemizole, and other second-generation antihistamines against the primary H1 receptor and a selection of key off-target receptors. Lower values indicate higher affinity.
| Receptor | This compound (Norastemizole) | Astemizole | Cetirizine | Levocetirizine | Loratadine | Desloratadine | Fexofenadine |
| Histamine H1 | IC50: 4.1 nM [1] | Ki: 2.09 - 3 nM[2] | Ki: 6 nM[3] | Ki: 3 nM[3] | Ki: 414 nM | Ki: 0.4 nM | Ki: 10 nM |
| hERG (KCNH2) | IC50: 27.7 nM | IC50: 0.9 nM | IC50: >30,000 nM | - | - | - | - |
| Adrenergic α1A | - | pIC50: 7.62 (IC50: 24 nM) | >10,000 nM | - | - | pIC50: <5 (IC50: >10,000 nM) | Low Affinity |
| Adrenergic α1B | - | Ki: 95 nM | - | - | - | pIC50: 5.44 (IC50: 3,623 nM) | - |
| Adrenergic α2B | - | - | - | - | - | Ki: 980 nM | - |
| Muscarinic M1 | - | - | >10,000 nM | - | - | pKi: <5 (Ki: >10,000 nM) | Low Affinity |
| Muscarinic M2 | - | Ki: 501 nM | >10,000 nM | - | - | pKi: <5 (Ki: >10,000 nM) | Low Affinity |
| Muscarinic M3 | - | - | >10,000 nM | - | - | pKi: <5 (Ki: >10,000 nM) | - |
| Serotonin 5-HT2A | - | >100 nM | >10,000 nM | - | - | pKi: 6.7 (Ki: 200 nM) | Low Affinity |
| Dopamine D2 | - | >1,000 nM | >10,000 nM | - | - | pKi: 5.8 (Ki: 1,585 nM) | - |
Data compiled from multiple sources. Experimental conditions may vary.
Key Observations
-
High H1 Receptor Potency: this compound is a highly potent H1 receptor antagonist, with an IC50 value of 4.1 nM.
-
Reduced hERG Affinity Compared to Astemizole: A critical finding is the significantly lower affinity of this compound for the hERG potassium channel (IC50: 27.7 nM) compared to its parent compound Astemizole (IC50: 0.9 nM). This suggests a reduced risk of cardiac arrhythmias, a major concern that led to the withdrawal of Astemizole from the market.
-
Astemizole's Off-Target Profile: Astemizole shows notable affinity for adrenergic α1A and α1B receptors, as well as muscarinic M2 receptors. It has lower but still present affinity for the 5-HT2A receptor.
-
High Selectivity of Other Second-Generation Antihistamines: Cetirizine and its active enantiomer Levocetirizine exhibit high selectivity for the H1 receptor, with over 600-fold greater affinity for H1 compared to a panel of other receptors, including adrenergic, muscarinic, serotonergic, and dopaminergic subtypes. Fexofenadine also demonstrates low affinity for cholinergic and adrenergic receptors.
-
Loratadine and Desloratadine Profile: While generally selective, Desloratadine (the active metabolite of Loratadine) shows some affinity for the 5-HT2A receptor and, to a lesser extent, adrenergic and other muscarinic and dopaminergic receptors at higher concentrations.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of the Histamine H1 receptor and a typical workflow for a competitive radioligand binding assay used to determine receptor affinity.
Caption: Simplified signaling pathway of the Histamine H1 receptor.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably or transiently expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]mepyramine for the H1 receptor, [3H]prazosin for α1-adrenergic receptors, [3H]N-methylscopolamine for muscarinic receptors).
-
Test Compound: this compound or other comparator compounds.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or PBS) at a physiological pH.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute the receptor-containing membranes to the desired concentration in assay buffer.
-
Dilute the radioligand to a concentration typically at or below its Kd value in assay buffer.
-
-
Incubation:
-
In a multi-well plate, combine the receptor preparation, the radioligand, and either the test compound at various concentrations or buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a potent histamine H1 receptor antagonist with a significantly improved safety profile compared to its parent compound, Astemizole, particularly concerning its reduced affinity for the hERG channel. While it demonstrates high selectivity for the H1 receptor, the cross-reactivity profile of its predecessor, Astemizole, suggests that at higher concentrations, interactions with adrenergic and muscarinic receptors could be possible, though likely to a lesser extent with this compound. In comparison to other second-generation antihistamines like Cetirizine and Fexofenadine, which exhibit very high selectivity, this compound's off-target profile appears favorable. This comparative analysis provides valuable data for researchers in the field of antihistamine development and pharmacology, underscoring the importance of comprehensive cross-reactivity profiling in drug discovery.
References
Safety Operating Guide
Navigating the Disposal of Tecastemizole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of Tecastemizole, a selective H1 receptor antagonist. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, the following procedures are based on general best practices for the disposal of research-grade pharmaceutical compounds and align with established regulatory guidelines.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is regulated to prevent environmental contamination and ensure public safety. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies. Key regulations include the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous and non-hazardous solid waste.
For laboratory settings, it is crucial to determine if a chemical is considered hazardous waste. Without a specific SDS, a conservative approach should be taken, treating the compound as potentially hazardous.
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative disposal limits are not available. However, the following table summarizes key chemical properties of this compound (also known as Norastemizole) that are relevant to its handling and potential environmental impact.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₁FN₄ | Cayman Chemical[1] |
| Molar Mass | 324.4 g/mol | PubChem[2] |
| CAS Number | 75970-99-9 | Cayman Chemical[1] |
| Solubility | DMSO: 1-10 mg/mL (Sparingly), Ethanol: 0.1-1 mg/mL (Slightly) | Cayman Chemical[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the disposal of this compound in a laboratory setting. This procedure is designed to minimize risk and ensure compliance with general pharmaceutical waste regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Identification and Segregation:
-
Treat all this compound waste as potentially hazardous pharmaceutical waste.
-
Segregate this compound waste from other laboratory waste streams. This includes unused or expired compounds, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions containing this compound.
3. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The date accumulation started
-
The associated hazards (e.g., "Toxic," "Handle with Care")
-
4. Disposal of Pure Compound (Solid):
-
If you have expired or unused solid this compound, it should be placed directly into the designated hazardous waste container.
-
Do not attempt to dispose of the solid compound down the drain or in the regular trash.
5. Disposal of Solutions:
-
Aqueous solutions containing this compound should not be poured down the drain. They must be collected in the designated hazardous waste container.
-
If the solvent is flammable (e.g., ethanol), it must be collected in a separate, appropriate flammable waste container.
6. Disposal of Contaminated Materials:
-
All materials that have come into direct contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated and disposed of in the solid hazardous waste container.
7. Final Disposal:
-
The sealed and labeled hazardous waste container must be disposed of through your institution's licensed hazardous waste management vendor.
-
Follow your institution's specific procedures for arranging a waste pickup.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
This procedural guidance is intended to ensure the safe and compliant disposal of this compound in a laboratory environment. By adhering to these steps, research professionals can minimize their environmental impact and maintain a safe workspace. Always consult your institution's specific safety and waste disposal protocols.
References
Essential Safety and Handling Protocols for Tecastemizole
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of Tecastemizole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these protocols are established based on the known hazards of the structurally related compound, Astemizole, and general best practices for handling potent pharmaceutical compounds. This compound is a selective H1 receptor antagonist and should be handled with care to avoid potential health risks.
I. Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound. The following PPE is mandatory for all personnel handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times when handling this compound to protect against splashes and airborne particles. A face shield offers additional protection and is recommended when handling larger quantities or if there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are required. Double gloving is strongly recommended to provide an extra layer of protection. Gloves must be changed immediately if contaminated, torn, or punctured.[1] |
| Body Protection | Laboratory Coat | A dedicated, long-sleeved laboratory coat is required. It should be buttoned completely to cover personal clothing. |
| Respiratory Protection | N95 or Higher Respirator | A NIOSH-approved respirator is necessary when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
II. Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for minimizing exposure and ensuring the integrity of the compound.
A. Engineering Controls:
-
Ventilation: All handling of this compound powder, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: A specific area within the laboratory should be designated for the handling of this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
B. Handling Procedures:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.
-
Weighing: Use an analytical balance inside the fume hood. Handle the compound gently to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate cleaning agent. Remove and dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.
C. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous waste.
A. Waste Segregation and Collection:
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated PPE must be collected in a designated, sealed, and clearly labeled hazardous waste bag.[2]
-
Solid Waste: Contaminated solid waste, such as bench paper, weighing boats, and pipette tips, should be collected in a separate, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of liquid waste down the drain.[3]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container labeled as "Hazardous Drug Waste."[2]
B. Disposal Procedure:
-
All hazardous waste containers must be kept closed except when adding waste.
-
Store filled waste containers in a secure, designated area away from general laboratory traffic.
-
Arrange for the disposal of all hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[4]
Visual Guidance
To further clarify the procedural flow and logical relationships of the safety protocols, the following diagrams have been created.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
